molecular formula C8H4FNO3 B1313043 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 321-50-6

7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1313043
CAS No.: 321-50-6
M. Wt: 181.12 g/mol
InChI Key: JEVWCMDHSLNNDR-UHFFFAOYSA-N
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Description

7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C8H4FNO3 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVWCMDHSLNNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434849
Record name 7-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione
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Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-50-6
Record name 7-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione
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Record name 7-Fluoroisatoic anhydride
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Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoro-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development. While specific biological data for this derivative is limited in publicly available literature, this guide also discusses the known activities of the broader 1H-benzo[d]oxazine-2,4-dione class of compounds.

Core Properties

7-Fluoro-1H-benzo[d]oxazine-2,4-dione, also known as 7-Fluoroisatoic anhydride, is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 321-50-6[1]
Molecular Formula C₈H₄FNO₃[1]
Molecular Weight 181.12 g/mol [1]
Melting Point 229-231 °C (decomposes)[1]
Density 1.502 g/cm³[1]
Appearance Solid
InChIKey JEVWCMDHSLNNDR-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione typically starts from 2-amino-4-fluorobenzoic acid. Several methods have been reported for the cyclization to form the benzoxazinedione ring system.

Experimental Protocol: Synthesis via Triphosgene

A common and effective method involves the use of triphosgene as a cyclizing agent.

Materials:

  • 2-amino-4-fluorobenzoic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • To a solution of 2-amino-4-fluorobenzoic acid (1 equivalent) in anhydrous THF, add triphosgene (1.05 equivalents) at 0 °C.

  • The reaction mixture is then heated to 50 °C and stirred for 6 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude residue is triturated with a mixture of ethyl acetate and petroleum ether (1:1).

  • The resulting solid precipitate is collected by filtration to yield 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

Purification: The crude product can be further purified by washing with water and a 20% acetonitrile in ethyl acetate solution.

Experimental Protocol: Synthesis via Bis(trichloromethyl) carbonate

An alternative method utilizes bis(trichloromethyl) carbonate in an aqueous basic solution.

Materials:

  • 2-amino-4-fluorobenzoic acid

  • Bis(trichloromethyl) carbonate

  • Sodium hydroxide (2N aqueous solution)

  • Toluene

  • Acetonitrile

  • Ethyl acetate

Procedure:

  • To a solution of 2-amino-4-fluorobenzoic acid (1 equivalent) in a mixture of 2N aqueous sodium hydroxide (2.1 equivalents) and water, add bis(trichloromethyl) carbonate (1.5 equivalents) at room temperature.

  • Stir the resulting suspension for 15 minutes, then add toluene.

  • Continue stirring the mixture at room temperature for 18 hours.

  • The precipitate is collected by filtration.

Purification: The collected solid is washed with water, followed by a solution of 20% acetonitrile in ethyl acetate to afford the purified product.

Analytical Characterization

The identity and purity of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of 1H-benzo[d][2][3]oxazine-2,4-dione derivatives is described below, which can be adapted for the 7-fluoro analog.

ParameterCondition
Column Puroshere RP-8 (5 µm); 250 mm x 4 mm
Mobile Phase Gradient of acetonitrile (ACN) in water
20% to 100% ACN over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (600 MHz, DMSO-d₆): δ 11.72 (s, 1H), 7.92 (dd, J = 7.9, 1.0 Hz, 1H), 7.77–7.71 (m, 1H), 7.28–7.22 (m, 1H), 7.15 (d, J = 8.2 Hz, 1H).

  • ¹³C NMR (151 MHz, DMSO-d₆): δ 160.81, 148.02, 142.33, 137.86, 129.86, 124.44, 116.26, 116.23, 111.20.

Biological Activity and Potential Applications

Currently, there is a lack of specific biological studies published for 7-Fluoro-1H-benzo[d]oxazine-2,4-dione. However, the broader class of 1H-benzo[d][2][3]oxazine-2,4-diones has been investigated for a range of biological activities.[4] These compounds are known to be precursors in the synthesis of various bioactive molecules and have shown potential as:

  • Antiviral agents (including inhibitors of Hepatitis C Virus)[4]

  • Enzyme inhibitors (e.g., butyrylcholinesterase and histone acetyltransferases)[4]

  • Antitumor agents[4]

  • Antimicrobial agents[4]

  • Antipsychotic agents[4]

The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and binding affinity to biological targets. Therefore, 7-Fluoro-1H-benzo[d]oxazine-2,4-dione represents a promising scaffold for further investigation in drug discovery.

Experimental and Logical Diagrams

As no specific signaling pathways for 7-Fluoro-1H-benzo[d]oxazine-2,4-dione have been elucidated, the following diagrams illustrate a general workflow for its synthesis and a conceptual representation of its potential as a precursor for generating bioactive compounds.

G cluster_synthesis Synthesis Workflow 2-amino-4-fluorobenzoic_acid 2-Amino-4-fluorobenzoic Acid Reaction Cyclization Reaction (THF, 50°C, 6h) 2-amino-4-fluorobenzoic_acid->Reaction Triphosgene Triphosgene Triphosgene->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Filtration & Washing) Crude_Product->Purification Final_Product 7-Fluoro-1H-benzo[d]oxazine-2,4-dione Purification->Final_Product

Caption: General synthesis workflow for 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

G cluster_application Potential as a Bioactive Precursor cluster_derivatives Chemical Modification Precursor 7-Fluoro-1H-benzo[d]oxazine-2,4-dione Antiviral Antiviral Derivatives Precursor->Antiviral Anticancer Anticancer Derivatives Precursor->Anticancer Antimicrobial Antimicrobial Derivatives Precursor->Antimicrobial Other Other Bioactive Molecules Precursor->Other Biological_Screening Biological Screening Antiviral->Biological_Screening Anticancer->Biological_Screening Antimicrobial->Biological_Screening Other->Biological_Screening

Caption: Conceptual pathway for developing bioactive agents from the core scaffold.

References

A Technical Guide to 7-Fluoroisatoic Anhydride: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroisatoic anhydride, systematically known as 8-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of a diverse range of bioactive molecules, particularly kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and key applications of 7-fluoroisatoic anhydride, with a focus on its utility for professionals in the field of drug discovery.

Chemical Structure and IUPAC Nomenclature

The chemical structure of 7-fluoroisatoic anhydride consists of a fused benzene and a di-oxazinane ring system with a fluorine atom substituted on the benzene ring. The fluorine substitution imparts unique electronic properties that can influence the reactivity of the molecule and the biological activity of its derivatives.

Chemical Structure:

Caption: Chemical structure of 7-fluoroisatoic anhydride.

The correct IUPAC name for this compound is 8-fluoro-1H-3,1-benzoxazine-2,4-dione . The numbering of the atoms in the heterocyclic ring system dictates the position of the fluorine atom as 8.

Physicochemical Properties

A summary of the key physicochemical properties of 7-fluoroisatoic anhydride is presented in the table below. This data is crucial for designing and executing chemical reactions, as well as for understanding the compound's behavior in biological systems.

PropertyValueReference
Molecular Formula C₈H₄FNO₃
Molecular Weight 181.12 g/mol
Appearance White to off-white crystalline powder
Melting Point > 250 °C
Solubility Soluble in DMSO and other polar organic solvents
LogP 1.1 (Predicted)

Synthesis of 7-Fluoroisatoic Anhydride

The synthesis of 7-fluoroisatoic anhydride typically starts from the corresponding fluorinated anthranilic acid, which is 2-amino-3-fluorobenzoic acid. The general approach involves the reaction of the amino group with a carbonylating agent to form the cyclic anhydride.

Experimental Protocol: Synthesis from 2-Amino-3-fluorobenzoic Acid

This protocol describes a general method for the synthesis of 7-fluoroisatoic anhydride.

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • Triphosgene or Diphosgene

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 2-amino-3-fluorobenzoic acid.

  • Add anhydrous THF to the flask to dissolve the starting material.

  • Under an inert atmosphere, slowly add a solution of triphosgene (or diphosgene) in anhydrous THF to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system to yield 7-fluoroisatoic anhydride as a crystalline solid.

G start 2-Amino-3-fluorobenzoic acid in Anhydrous THF reaction Reaction at Room Temperature under Inert Atmosphere start->reaction reagent Triphosgene in Anhydrous THF reagent->reaction monitoring Monitor by TLC reaction->monitoring workup Solvent Removal under Reduced Pressure monitoring->workup Reaction Complete purification Recrystallization workup->purification product 7-Fluoroisatoic Anhydride purification->product

Caption: General workflow for the synthesis of 7-fluoroisatoic anhydride.

Spectroscopic Data

The structural confirmation of 7-fluoroisatoic anhydride is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the fluorinated benzene ring. The coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon atoms bonded to fluorine and nitrogen. The C-F coupling will be observable.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, and the two carbonyl groups of the anhydride functionality. Anhydrides typically exhibit two distinct C=O stretching vibrations.[1]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Drug Development

7-Fluoroisatoic anhydride is a versatile intermediate in the synthesis of various heterocyclic scaffolds of medicinal importance. Its primary application lies in its reaction with amines to generate substituted quinazolinones and related heterocycles. These scaffolds are prevalent in a wide range of biologically active compounds, including kinase inhibitors.

Synthesis of Substituted Quinazolinones

The reaction of 7-fluoroisatoic anhydride with a primary amine leads to the formation of a 2-amino-3-fluorobenzamide intermediate, which can then undergo cyclization to form a quinazolinone. This reaction is a cornerstone for building libraries of potential drug candidates.

G start 7-Fluoroisatoic Anhydride intermediate 2-Amino-3-fluorobenzamide Intermediate start->intermediate amine Primary Amine (R-NH2) amine->intermediate cyclization Cyclization intermediate->cyclization product Substituted Quinazolinone cyclization->product

Caption: Reaction of 7-fluoroisatoic anhydride with a primary amine.

Role in Kinase Inhibitor Synthesis

The quinazolinone core, readily accessible from 7-fluoroisatoic anhydride, is a privileged scaffold in the design of kinase inhibitors. The fluorine substituent can play a crucial role in modulating the binding affinity and selectivity of the inhibitor for the target kinase by participating in hydrogen bonding or other non-covalent interactions within the ATP-binding pocket. The amino group introduced from the amine reactant provides a handle for further structural modifications to optimize the pharmacokinetic and pharmacodynamic properties of the drug candidate. The synthesis of various kinase inhibitors often involves the use of such fluorinated building blocks to enhance their biological activity and drug-like properties.[2][3]

Conclusion

7-Fluoroisatoic anhydride (8-fluoro-1H-3,1-benzoxazine-2,4-dione) is a key synthetic intermediate with significant applications in the field of drug discovery and development. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of complex heterocyclic molecules, particularly substituted quinazolinones found in numerous kinase inhibitors. The presence of the fluorine atom provides a strategic advantage for modulating the biological activity and physicochemical properties of the final drug candidates. This technical guide serves as a valuable resource for researchers and scientists working to leverage the potential of this important building block in their drug discovery programs.

References

Synthesis of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione from 2-amino-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis originates from 2-amino-4-fluorobenzoic acid and proceeds through a reliable two-step process involving N-protection followed by cyclization. This document details the experimental protocol, presents key data in a structured format, and visualizes the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione from 2-amino-4-fluorobenzoic acid is efficiently achieved in a two-step sequence. The initial step involves the protection of the amino group of the starting material, typically as a carbamate. This is followed by a cyclization reaction, often facilitated by a dehydrating/activating agent like thionyl chloride, to form the desired benzoxazine-dione ring system. This method is advantageous due to its high yields, mild reaction conditions, and the use of readily available reagents.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

ParameterValueReference
Starting Material 2-Amino-4-fluorobenzoic acid[3][4]
Final Product 7-Fluoro-1H-benzo[d]oxazine-2,4-dione[5]
Molecular Formula C₈H₄FNO₃[5]
Molecular Weight 181.12 g/mol [5]
Melting Point 229-231 °C (decomposed)[5]
Typical Overall Yield 65-80% (estimated based on similar syntheses)[1][2]
Purity >97% (achievable with standard purification)[1]

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous 1H-benzo[d][6][7]oxazine-2,4-diones.[1][2]

Step 1: N-Ethoxycarbonyl protection of 2-amino-4-fluorobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as 1,4-dioxane or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, for example, sodium bicarbonate or triethylamine (2 equivalents), to the solution and stir until it is completely dissolved.

  • Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Add ethyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3. The resulting precipitate of N-ethoxycarbonyl-2-amino-4-fluorobenzoic acid is then collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to 7-Fluoro-1H-benzo[d]oxazine-2,4-dione

  • Reaction Setup: In a fume hood, suspend the dried N-ethoxycarbonyl-2-amino-4-fluorobenzoic acid (1 equivalent) in a suitable anhydrous solvent like THF or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) (2-5 equivalents) to the suspension at room temperature. The reaction is typically exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the cyclization can be monitored by TLC or HPLC.[1][6] The reaction is generally complete within 5-7 hours.[1]

  • Work-up and Purification: Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure. The resulting solid residue is triturated with a non-polar solvent like diethyl ether or hexane to remove soluble impurities. The solid product, 7-Fluoro-1H-benzo[d]oxazine-2,4-dione, is then collected by filtration, washed with the same solvent, and dried. Further purification can be achieved by recrystallization if necessary.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Cyclization start 2-Amino-4-fluorobenzoic Acid reagents1 + Ethyl Chloroformate + Base (e.g., NaHCO₃) reaction1 N-Ethoxycarbonylation start->reaction1 reagents1->reaction1 intermediate N-Ethoxycarbonyl-2-amino- 4-fluorobenzoic Acid reaction1->intermediate reagents2 + Thionyl Chloride (SOCl₂) reaction2 Intramolecular Cyclization intermediate->reaction2 reagents2->reaction2 product 7-Fluoro-1H-benzo[d]oxazine-2,4-dione reaction2->product

Caption: Synthetic workflow for 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

Logical Relationship of Key Stages

The following diagram outlines the logical progression and the key transformations in the synthesis.

Logical_Flow StartNode Starting Material: 2-Amino-4-fluorobenzoic Acid Protection Amino Group Protection (Carbamate Formation) StartNode->Protection Step 1 Activation Carboxylic Acid Activation & Concomitant Cyclization Protection->Activation Step 2 FinalProduct Final Product: 7-Fluoro-1H-benzo[d]oxazine-2,4-dione Activation->FinalProduct

Caption: Logical flow of the two-step synthesis.

This guide provides a detailed and actionable framework for the synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione. Researchers are advised to adhere to standard laboratory safety procedures when handling the chemicals mentioned in this protocol.

References

Spectroscopic Profile of 7-Fluoroisatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-fluoroisatoic anhydride. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from closely related analogs. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of 7-fluoroisatoic anhydride in research and development.

Introduction

7-Fluoroisatoic anhydride is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom at the 7-position of the isatoic anhydride core can significantly influence its chemical reactivity, metabolic stability, and binding interactions with biological targets. Accurate spectroscopic data is paramount for confirming the identity and purity of synthesized 7-fluoroisatoic anhydride and for elucidating its structure in various chemical and biological contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 7-fluoroisatoic anhydride. The following tables summarize the predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These predictions are based on the known spectroscopic behavior of isatoic anhydride and the substituent effects of the fluorine atom. For comparative purposes, experimental data for the closely related 5-fluoroisatoic anhydride is also provided where available.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 7-fluoroisatoic anhydride is expected to show three aromatic protons and one N-H proton. The fluorine atom at the 7-position will influence the chemical shifts and coupling constants of the adjacent protons.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.9 - 8.1ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-57.2 - 7.4tJ(H-H) ≈ 8-9
H-67.0 - 7.2dddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-6, J(H-H) ≈ 1-2
N-H10.0 - 12.0br s-

Comparative ¹H NMR Data for 5-Fluoroisatoic Anhydride

  • Solvent: DMSO-d₆

  • N-H: δ 11.19 (s, br, 1H)

  • Ar-H: δ 7.36 (dd, J = 8.4, 2.6 Hz, 1H), 6.87 (dt, J = 8.4, 2.2 Hz, 1H), 6.74 (dd, J = 9.3, 2.2 Hz, 1H)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbons and the carbon attached to the fluorine will exhibit characteristic chemical shifts.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Anhydride)160 - 165
C=O (Carbamate)148 - 152
C-F160 - 165 (d, ¹J(C-F) ≈ 240-260 Hz)
C-NH140 - 145
C-4115 - 120 (d, ²J(C-F) ≈ 20-25 Hz)
C-5125 - 130
C-6110 - 115 (d, ²J(C-F) ≈ 20-25 Hz)
C-8110 - 115 (d, ³J(C-F) ≈ 5-10 Hz)

¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The chemical shift of the fluorine in 7-fluoroisatoic anhydride is expected to be in the typical range for an aryl fluoride.

Nucleus Predicted Chemical Shift (δ, ppm) Reference
⁷F-110 to -130CFCl₃

Infrared (IR) Spectroscopy

The IR spectrum of 7-fluoroisatoic anhydride will be characterized by the stretching vibrations of the two carbonyl groups of the anhydride moiety, the N-H bond, and the C-F bond.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Asymmetric)1780 - 1820Strong
C=O Stretch (Symmetric)1740 - 1770Strong
C=C Stretch (Aromatic)1580 - 1620Medium
C-N Stretch1300 - 1350Medium
C-F Stretch1200 - 1280Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Predicted Value
Molecular Formula C₈H₄FNO₃
Molecular Weight 181.02 g/mol
Major Fragmentation Pathways - Loss of CO₂ (-44 Da)- Loss of CO (-28 Da)- Formation of the 3-fluoroanthranilic acid radical cation

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following are generalized procedures for obtaining the data presented in this guide.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-fluoroisatoic anhydride in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or by tuning a broadband probe to the fluorine frequency.

IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: Employ a mass spectrometer capable of high-resolution measurements to confirm the elemental composition.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 7-fluoroisatoic anhydride.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 7-Fluoroisatoic Anhydride Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation and Verification NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 7-fluoroisatoic anhydride. Researchers are encouraged to perform their own experimental analyses to obtain precise data for their specific samples and applications.

An In-depth Technical Guide on the Solubility and Stability of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the aqueous solubility and chemical stability of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established, standardized protocols that are widely accepted in the pharmaceutical and chemical research fields.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione is crucial for the design of relevant solubility and stability studies.

PropertyValueSource
Molecular Formula C8H4FNO3Echemi[1]
Molecular Weight 181.12 g/mol Echemi[1]
Melting Point 229-231 °C (decomposes)Echemi[1]
Density 1.502 g/cm³Echemi[1]
XLogP3 1.1Echemi[1]
Polar Surface Area (PSA) 55.4 ŲEchemi[1]

Aqueous Solubility Determination

The aqueous solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The following section outlines a standard protocol for determining the thermodynamic equilibrium solubility of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the saturation concentration of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione in aqueous media at a controlled temperature.

Materials:

  • 7-Fluoro-1h-benzo[d]oxazine-2,4-dione (solid, pure form)

  • pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)

  • Deionized water

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Add an excess amount of solid 7-Fluoro-1h-benzo[d]oxazine-2,4-dione to a series of vials containing buffers of different pH values.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the samples to ensure an excess of solid material remains.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully collect an aliquot of the supernatant.

  • Quantify the concentration of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione in the supernatant using a validated analytical method.

Data Presentation: Hypothetical Solubility Data

The results of the solubility experiments should be presented in a clear and organized manner.

pHTemperature (°C)Solubility (µg/mL)Standard Deviation
1.225DataData
4.525DataData
6.825DataData
7.425DataData
1.237DataData
4.537DataData
6.837DataData
7.437DataData

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to buffer B Incubate with agitation (e.g., 24-48h at 37°C) A->B C Centrifuge or filter to remove undissolved solid B->C D Collect supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E F F E->F Report solubility in µg/mL or mM

Caption: Workflow for equilibrium solubility determination.

Chemical Stability Assessment

Evaluating the chemical stability of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione is essential to understand its degradation pathways and to determine appropriate storage conditions and shelf-life.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[4][5]

Objective: To evaluate the stability of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione under various stress conditions.

Materials:

  • 7-Fluoro-1h-benzo[d]oxazine-2,4-dione solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled chambers

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

  • Acidic Hydrolysis: Incubate the compound solution with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60 °C).

  • Alkaline Hydrolysis: Incubate the compound solution with NaOH (e.g., 0.1 M) at an elevated temperature.

  • Oxidative Degradation: Treat the compound solution with H₂O₂ (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80 °C).

  • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Analyze samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation: Hypothetical Stability Data

The results from the stability studies should be tabulated to show the percentage of the compound remaining under different conditions over time.

ConditionTime (hours)% Parent Compound RemainingDegradation Products Observed
0.1 M HCl, 60 °C0100-
2DataData
8DataData
24DataData
0.1 M NaOH, 60 °C0100-
2DataData
8DataData
24DataData
3% H₂O₂, RT0100-
2DataData
8DataData
24DataData
Experimental Workflow: Stability Testing```dot

Biological Context and Potential Signaling Pathways

While specific signaling pathways for 7-Fluoro-1h-benzo[d]oxazine-2,4-dione are not well-documented, the broader class of 1H-benzo[d]ox[4][6]azine-2,4-diones has been investigated for various biological activities. These include potential roles as inhibitors of enzymes such as butyrylcholinesterase and histone acetyltransferases, as well as exhibiting antiallergic, antitumor, and antipsychotic properties. F[7][8]urther research is required to elucidate the specific biological targets and mechanisms of action for the 7-fluoro analog.

Logical Relationship: From Physicochemical Properties to Biological Activity

G A Physicochemical Properties (Solubility, Stability) B Formulation Development A->B influences C In Vitro Assays A->C impacts D In Vivo Studies B->D enables E Identification of Biological Targets and Signaling Pathways C->E informs D->E validates

References

7-Fluoroisatoic Anhydride: A Key Fluorinated Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroisatoic anhydride, also known as 7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a versatile fluorinated building block that has garnered significant attention in the field of organic synthesis, particularly in medicinal chemistry. The strategic incorporation of a fluorine atom at the 7-position of the isatoic anhydride scaffold imparts unique electronic properties, influencing the reactivity of the molecule and the biological activity of its derivatives. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 7-fluoroisatoic anhydride, with a focus on its utility in the construction of bioactive heterocyclic compounds.

Physicochemical Properties and Spectroscopic Data

7-Fluoroisatoic anhydride is a solid at room temperature with a melting point of approximately 229-231 °C, at which it also decomposes. Its chemical formula is C₈H₄FNO₃, and its CAS number is 321-50-6.

Table 1: Physicochemical Properties of 7-Fluoroisatoic Anhydride

PropertyValue
Chemical Formula C₈H₄FNO₃
Molecular Weight 181.12 g/mol
CAS Number 321-50-6
Appearance Solid
Melting Point 229-231 °C (decomposes)

While detailed, publicly available spectra for 7-fluoroisatoic anhydride are limited, the expected spectroscopic signatures can be inferred from the structure and data for analogous compounds.

Table 2: Expected Spectroscopic Data for 7-Fluoroisatoic Anhydride

Spectroscopy Expected Features
¹H NMR Aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. A downfield broad singlet for the N-H proton.
¹³C NMR Carbon signals in the aromatic region showing coupling with the fluorine atom (C-F coupling constants). Two carbonyl carbon signals.
¹⁹F NMR A single resonance, likely a triplet of doublets, due to coupling with neighboring aromatic protons.
IR Spectroscopy Characteristic anhydride C=O stretching bands (symmetric and asymmetric) around 1750-1850 cm⁻¹. N-H stretching vibration around 3200-3300 cm⁻¹. C-F stretching vibration around 1200-1300 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 181.

Synthesis of 7-Fluoroisatoic Anhydride

The most common synthetic route to 7-fluoroisatoic anhydride involves the cyclization of 2-amino-4-fluorobenzoic acid. This precursor can be prepared from 4-fluoroanthranilic acid.

Experimental Protocol: Synthesis of 7-Fluoroisatoic Anhydride from 2-amino-4-fluorobenzoic acid

Materials:

  • 2-amino-4-fluorobenzoic acid

  • Triphosgene or a similar carbonyl source

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Dioxane)

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve 2-amino-4-fluorobenzoic acid in the anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (or another suitable carbonyl source) in the same anhydrous solvent to the cooled solution of the amino acid via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product, 7-fluoroisatoic anhydride, will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 7-fluoroisatoic anhydride.

Note: This is a generalized procedure. Specific reaction conditions, such as reaction time and temperature, may need to be optimized.

Key Reactions and Applications as a Building Block

7-Fluoroisatoic anhydride is a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones. The anhydride moiety is highly reactive towards nucleophiles, leading to ring-opening and subsequent cyclization reactions.

Synthesis of 7-Fluoro-4-oxo-3,4-dihydroquinazoline Derivatives

The reaction of 7-fluoroisatoic anhydride with primary amines is a cornerstone of its application, providing a straightforward route to 7-fluoro-substituted quinazolinones, which are prevalent scaffolds in many biologically active molecules.

reaction_workflow start Start Materials anhydride 7-Fluoroisatoic Anhydride start->anhydride amine Primary Amine (R-NH2) start->amine intermediate Ring-Opened Intermediate (2-amino-4-fluorobenzamide derivative) anhydride->intermediate + amine->intermediate + cyclization Intramolecular Cyclization (with orthoformate or other C1 source) intermediate->cyclization product 7-Fluoro-3-substituted-quinazolin-4(3H)-one cyclization->product

Caption: General workflow for the synthesis of 7-fluoro-quinazolinones.

Experimental Protocol: General Procedure for the Synthesis of 7-Fluoro-3-substituted-quinazolin-4(3H)-ones

Materials:

  • 7-Fluoroisatoic anhydride

  • A primary amine (R-NH₂)

  • Triethyl orthoformate or another one-carbon source

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • To a solution of 7-fluoroisatoic anhydride in the chosen solvent, add an equimolar amount of the primary amine.

  • Heat the reaction mixture, which will lead to the evolution of carbon dioxide and the formation of the 2-amino-4-fluorobenzamide intermediate.

  • After the initial reaction is complete (as monitored by TLC or gas evolution), add an excess of triethyl orthoformate.

  • Continue to heat the reaction mixture at reflux for several hours until the cyclization is complete.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol or another suitable solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 7-fluoro-3-substituted-quinazolin-4(3H)-one.

Table 3: Representative Examples of 7-Fluoro-3-substituted-quinazolin-4(3H)-one Synthesis

Substituent (R) Reaction Conditions Yield (%) Reference
PhenylDMF, reflux, 12h85Hypothetical
4-ChlorophenylDMSO, 120 °C, 8h82Hypothetical
CyclohexylAcetic acid, reflux, 10h78Hypothetical
BenzylNMP, 150 °C, 6h88Hypothetical

(Note: The yields in this table are hypothetical and serve as illustrative examples of what might be expected for this type of reaction.)

Mechanism of Reaction with Nucleophiles

The reaction of 7-fluoroisatoic anhydride with a nucleophile, such as a primary amine, proceeds through a nucleophilic acyl substitution mechanism. The initial attack of the amine occurs at the more electrophilic C-4 carbonyl carbon, leading to the opening of the anhydride ring. This is followed by the loss of carbon dioxide to form a 2-aminobenzamide intermediate, which can then undergo cyclization.

reaction_mechanism cluster_0 Step 1: Nucleophilic Attack and Ring Opening cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Cyclization 7-FIA 7-Fluoroisatoic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate 7-FIA->Tetrahedral_Intermediate + R-NH2 Amine R-NH2 Ring_Opened Ring-Opened Intermediate Tetrahedral_Intermediate->Ring_Opened Decarboxylation Loss of CO2 Ring_Opened->Decarboxylation Amide_Intermediate 2-Amino-4-fluorobenzamide Decarboxylation->Amide_Intermediate Cyclization_Step Reaction with C1 source and intramolecular cyclization Amide_Intermediate->Cyclization_Step Product 7-Fluoro-quinazolinone Cyclization_Step->Product

Caption: Mechanism of 7-fluoro-quinazolinone formation.

Biological Significance and Signaling Pathways

The 7-fluoro-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. The fluorine atom at the 7-position can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic properties of the molecule.

While specific signaling pathways for derivatives of 7-fluoroisatoic anhydride are diverse and depend on the other substituents, many quinazolinone-based drugs are known to target protein kinases. For example, some 7-substituted quinazolinones have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancer signaling pathways.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 7-Fluoro-quinazolinone Derivative Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion

7-Fluoroisatoic anhydride is a highly valuable and reactive building block in organic synthesis. Its utility is most prominently demonstrated in the efficient, modular synthesis of 7-fluoro-substituted quinazolinones, a class of compounds with significant therapeutic potential. The presence of the fluorine atom offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This guide has provided a foundational understanding of the synthesis, reactivity, and applications of 7-fluoroisatoic anhydride, intended to aid researchers in the design and execution of novel synthetic strategies for the development of new chemical entities. Further exploration into the diverse reactions of this building block is warranted and will undoubtedly lead to the discovery of new and valuable molecules.

The Ascendant Trajectory of Fluorinated Benzoxazines: A Technical Guide to Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount strategy for optimizing pharmacological profiles. This technical guide delves into the burgeoning field of fluorinated benzoxazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and therapeutic potential. This document provides an in-depth analysis of their multifaceted roles as antitubercular, antithrombotic, and anticancer agents, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

The Strategic Advantage of Fluorination

The introduction of fluorine atoms into benzoxazine molecules imparts unique physicochemical properties that can significantly enhance their biological activity.[1][2] Fluorine's high electronegativity and small atomic size can modulate a compound's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] These modifications often translate into improved pharmacokinetic properties, such as enhanced oral bioavailability and increased resistance to metabolic degradation, making fluorinated compounds highly desirable in drug discovery.[1]

Synthesis of Fluorinated Benzoxazine Derivatives

The synthesis of fluorinated benzoxazine derivatives is most commonly achieved through a Mannich-type condensation reaction. This typically involves the reaction of a fluorinated phenol, a primary amine, and formaldehyde or paraformaldehyde.[3][4] The reaction conditions, such as solvent and pH, can be critical, especially when dealing with weakly basic fluorinated amines, where a strongly acidic medium may be necessary to achieve high yields.[5]

A general synthetic workflow is depicted below:

G reagents Fluorinated Phenol + Primary Amine + Formaldehyde/Paraformaldehyde solvent Solvent (e.g., Dioxane, Toluene) reagents->solvent Dissolve reaction Mannich Condensation (Reflux, controlled pH) solvent->reaction workup Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Fluorinated Benzoxazine Derivative purification->product

Caption: General synthetic workflow for fluorinated benzoxazines.

Biological Relevance and Therapeutic Applications

Fluorinated benzoxazine derivatives have demonstrated significant potential across a spectrum of therapeutic areas, most notably in the treatment of infectious diseases, thrombosis, and cancer.

Antitubercular Activity

A novel class of fluorine-containing benzoxazinyl-oxazolidinones has shown remarkable efficacy against drug-resistant strains of Mycobacterium tuberculosis.[3][6] These compounds act by inhibiting bacterial protein synthesis.[4]

Mechanism of Action: The oxazolidinone moiety of these derivatives binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis.[4][7] This unique mechanism of action makes them effective against strains resistant to other classes of antibiotics.

compound Fluorinated Benzoxazinyl- Oxazolidinone ribosome Bacterial 50S Ribosomal Subunit compound->ribosome Binds to initiation Inhibition of Translation Initiation Complex Formation compound->initiation Prevents ribosome->initiation protein_synthesis Blockage of Protein Synthesis initiation->protein_synthesis Leads to death Bacterial Cell Death protein_synthesis->death

Caption: Inhibition of bacterial protein synthesis.

Quantitative Data: Antitubercular Activity

CompoundTarget OrganismMIC (µg/mL)Cytotoxicity (IC50, µM)Oral Bioavailability (%)Elimination Half-life (h)Reference
Compound 21M. tuberculosis H37Rv0.25-0.50>1001024.22[3][6]
LinezolidM. tuberculosis H37Rv0.5-1.0---[4]

MIC: Minimum Inhibitory Concentration

Antithrombotic Activity

Certain fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as potent dual inhibitors of thrombin and glycoprotein IIb/IIIa receptors, key players in the blood coagulation cascade and platelet aggregation.[8][9]

Mechanism of Action: These compounds simultaneously inhibit thrombin, which catalyzes the conversion of fibrinogen to fibrin, and the glycoprotein IIb/IIIa receptor, which is essential for platelet aggregation. This dual action offers a promising approach for the development of novel antithrombotic agents.[8]

compound Fluorinated 1,4-Benzoxazine Derivative thrombin Thrombin compound->thrombin gpiibiiia GP IIb/IIIa Receptor compound->gpiibiiia fibrin Fibrin Clot thrombin->fibrin Catalyzes fibrinogen Fibrinogen fibrinogen->fibrin thrombus Thrombus Formation fibrin->thrombus platelet Platelet aggregation Platelet Aggregation platelet->aggregation Mediates gpiibiiia->aggregation aggregation->thrombus

Caption: Dual inhibition of thrombus formation.

Quantitative Data: Antithrombotic Activity

CompoundThrombin Inhibition (Ki, µM)GP IIb/IIIa Inhibition (IC50, µM)Reference
9i (6-(carboxymethyl)(3,4-difluorobenzyl)amino derivative)0.33 ± 0.071.1 ± 0.6[8]

Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration

Anticancer and DNA-PK Inhibition

Fluorinated benzoxazine derivatives are also being explored for their potential as anticancer agents.[10][11] A significant mechanism of action for some of these compounds is the inhibition of DNA-dependent protein kinase (DNA-PK).[11]

Mechanism of Action: DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[12] By inhibiting DNA-PK, these compounds can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies, leading to enhanced cancer cell death.[12]

dna_damage DNA Double-Strand Break (e.g., from Radiation/Chemo) dna_pk DNA-PK dna_damage->dna_pk Activates nhej Non-Homologous End Joining (NHEJ) dna_pk->nhej Initiates repair DNA Repair nhej->repair apoptosis Apoptosis (Cell Death) nhej->apoptosis Leads to (when inhibited) repair->apoptosis Prevents inhibitor Fluorinated Benzoxazine Inhibitor inhibitor->dna_pk Inhibits start Start prep_culture Prepare M. tuberculosis culture (e.g., H37Rv) start->prep_culture prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_culture->prep_inoculum dilute_inoculum Dilute inoculum to final concentration (e.g., 10^5 CFU/mL) prep_inoculum->dilute_inoculum plate_setup Add compound dilutions and inoculum to 96-well plate dilute_inoculum->plate_setup prep_compounds Prepare serial dilutions of fluorinated benzoxazine derivatives prep_compounds->plate_setup incubate Incubate at 37°C for 7-21 days plate_setup->incubate read_results Visually inspect for bacterial growth incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end start Start prep_reagents Prepare Thrombin, Fluorogenic Substrate, and Inhibitor Solutions start->prep_reagents plate_assay Add Thrombin and Inhibitor to 96-well plate prep_reagents->plate_assay pre_incubate Pre-incubate at Room Temperature plate_assay->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence analyze_data Calculate IC50/Ki values measure_fluorescence->analyze_data end End analyze_data->end

References

Discovery and history of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione, also known as 7-Fluoroisatoic anhydride. Due to the limited specific historical and detailed biological data in publicly accessible literature, this document focuses on the available chemical and physical properties, a probable synthetic route based on established methods for this class of compounds, and the broader context of its chemical family.

Core Compound Information

7-Fluoro-1H-benzo[d]oxazine-2,4-dione is a fluorinated heterocyclic compound. Its core structure is a fusion of a benzene ring and an oxazine-dione ring. The presence of a fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Physicochemical Properties

The following table summarizes the key quantitative data available for 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

PropertyValueReference
CAS Number 321-50-6[1]
Molecular Formula C₈H₄FNO₃[1]
Molecular Weight 181.12 g/mol [1]
Melting Point 229-231 °C (decomposes)[1]
Density 1.502 g/cm³[1]
XLogP3 1.1[1]
PSA (Polar Surface Area) 55.4 Ų[1]
Exact Mass 181.01800 u[1]
Hazard Information

The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this chemical.[1]

Discovery and History

Detailed information regarding the specific discovery and historical development of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione is not extensively documented in readily available scientific literature. It is primarily listed in chemical supplier catalogs as a building block for organic synthesis. The broader class of compounds, 1H-benzo[d][2][3]oxazine-2,4-diones (isatoic anhydrides), has a more established history, being recognized as versatile precursors for the synthesis of a wide range of heterocyclic molecules, including quinazolinones and other pharmacologically active compounds.[4]

Experimental Protocols: Synthesis

While specific, detailed experimental protocols for the synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione are not published, a general and efficient two-step method for the synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones has been described, starting from 2-aminobenzoic acids.[4] This methodology can be adapted for the synthesis of the 7-fluoro derivative from 2-amino-4-fluorobenzoic acid.

Proposed Synthetic Pathway

The proposed synthesis involves two main steps:

  • Protection of the amine: The starting material, 2-amino-4-fluorobenzoic acid, is reacted with an appropriate protecting group that can also serve as a source for the carbonyl group in the final ring structure. Examples of such reagents include those that form fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or ethyloxycarbonyl (EtOCO) protected amines.[4]

  • Cyclization: The protected aminobenzoic acid is then treated with a cyclizing agent, such as thionyl chloride (SOCl₂), which promotes the formation of the oxazine-dione ring.[4]

Representative Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Cyclization cluster_2 Workup & Purification start 2-amino-4-fluorobenzoic acid reagent1 Ethyl Chloroformate (EtOCOCl) start->reagent1 Reaction product1 N-(ethyloxycarbonyl)-2-amino-4-fluorobenzoic acid reagent1->product1 solvent1 Acetone/Water with NaHCO₃ solvent1->product1 reagent2 Thionyl Chloride (SOCl₂) product1->reagent2 Reaction product2 7-Fluoro-1H-benzo[d]oxazine-2,4-dione reagent2->product2 solvent2 Anhydrous THF solvent2->product2 workup Filtration, Washing, Drying product2->workup purification Recrystallization or Column Chromatography workup->purification final_product Pure 7-Fluoro-1H-benzo[d]oxazine-2,4-dione purification->final_product

Proposed synthesis workflow for 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the biological activity, mechanism of action, or associated signaling pathways for 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

The broader family of benzoxazine derivatives has been explored for a variety of biological activities, including:

  • Anticancer Properties: Some benzoxazine derivatives have been investigated as anticancer agents. For example, certain 1H-benzo[d]imidazole-4,7-dione derivatives have been identified as transglutaminase 2 inhibitors, which play a role in stabilizing p53 in renal cell carcinoma.[5]

  • Enzyme Inhibition: The 1H-benzo[d][2][3]oxazine-2,4-dione scaffold has been shown to be a core structure in compounds that act as potent inhibitors of enzymes like hepatitis C virus (HCV) polymerase, butyrylcholinesterase (BChE), and histone acetyltransferases (HATs).[4]

  • Antimicrobial and Anti-inflammatory Agents: Various derivatives of 1,3-benzooxazine-2,4-diones have been used in the synthesis of compounds with antimicrobial and anti-inflammatory properties.[4]

Given the precedent within its chemical class, it is plausible that 7-Fluoro-1H-benzo[d]oxazine-2,4-dione could serve as a valuable intermediate or starting point for the development of novel therapeutic agents. However, without specific screening data, any potential biological role remains speculative.

As no specific signaling pathways have been identified for this compound in the reviewed literature, no pathway diagrams can be provided at this time.

Conclusion and Future Directions

7-Fluoro-1H-benzo[d]oxazine-2,4-dione is a readily available chemical intermediate with potential for use in the synthesis of more complex molecules. While its own biological profile is not yet characterized in the public domain, the diverse activities of related benzoxazine derivatives suggest that it could be a valuable building block in drug discovery and development.

Future research should focus on the biological screening of this compound against various targets, such as kinases, proteases, and other enzymes implicated in disease. Elucidating its biological activity would be the first step toward understanding its mechanism of action and potential therapeutic applications. The logical progression would then be to explore its structure-activity relationships through the synthesis and evaluation of novel derivatives.

References

Theoretical Reactivity of 7-Fluoroisatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroisatoic anhydride is a valuable reagent in organic synthesis, serving as a precursor for a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Understanding the reactivity of this molecule is crucial for designing efficient synthetic routes and predicting reaction outcomes. This technical guide provides an in-depth analysis of the theoretical aspects of 7-fluoroisatoic anhydride's reactivity, drawing upon computational studies of isatoic anhydride and its derivatives to infer the behavior of the 7-fluoro isomer. The document will cover the fundamental principles of its reactivity, predictive computational models, and potential reaction pathways. While direct theoretical studies on 7-fluoroisatoic anhydride are not extensively available in the current literature, this guide constructs a robust theoretical framework based on established principles and data from closely related analogues.

Introduction: The Chemical Landscape of Isatoic Anhydrides

Isatoic anhydrides are bicyclic compounds that serve as versatile building blocks in organic synthesis. Their reactivity is primarily governed by the presence of two electrophilic carbonyl carbons within the heterocyclic ring, making them susceptible to nucleophilic attack. This characteristic reaction leads to ring-opening and the formation of a variety of functionalized anthranilic acid derivatives. The substitution pattern on the benzene ring significantly influences the reactivity of the anhydride moiety.

The introduction of a fluorine atom at the 7-position of the isatoic anhydride scaffold is expected to modulate its electronic properties and, consequently, its reactivity. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbons.

Theoretical Framework for Reactivity Analysis

The reactivity of 7-fluoroisatoic anhydride can be rationalized and predicted using several computational chemistry concepts. These theoretical tools provide insights into the electronic structure and help to identify the most probable sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

  • LUMO: The energy and localization of the LUMO indicate the most likely sites for nucleophilic attack. For isatoic anhydrides, the LUMO is typically centered on the carbonyl carbons. The electron-withdrawing fluorine atom at the 7-position is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack compared to unsubstituted isatoic anhydride.

  • HOMO: The HOMO energy and distribution indicate the molecule's ability to donate electrons in a reaction, highlighting potential sites for electrophilic attack.

Reactivity Descriptors from Conceptual DFT

Density Functional Theory (DFT) provides a powerful framework for calculating various reactivity descriptors that quantify the local reactivity of a molecule.

  • Fukui Functions: These functions identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. For a nucleophilic attack on 7-fluoroisatoic anhydride, the Fukui function (f+) would be expected to have the largest values on the C2 and C4 carbonyl carbons.

  • Electrostatic Potential (ESP): The ESP map visually represents the charge distribution in a molecule. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. In 7-fluoroisatoic anhydride, the most positive potentials are anticipated to be located on the carbonyl carbons.

Predicted Reactivity of 7-Fluoroisatoic Anhydride

Based on the theoretical principles outlined above, a qualitative prediction of the reactivity of 7-fluoroisatoic anhydride can be made.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The most common reaction of isatoic anhydrides is nucleophilic acyl substitution. This reaction proceeds via a two-step addition-elimination mechanism.

Logical Workflow of a Theoretical Reactivity Study:

theoretical_workflow A Molecule Definition (7-Fluoroisatoic Anhydride) B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B G Transition State Search (for a specific reaction) A->G C Frequency Calculation (Confirm Minimum Energy Structure) B->C D Electronic Structure Analysis C->D E Frontier Molecular Orbitals (HOMO/LUMO Analysis) D->E F Reactivity Descriptors (Fukui Functions, ESP) D->F I Prediction of Reactivity and Regioselectivity E->I F->I H Reaction Pathway Analysis (IRC Calculations) G->H H->I

Caption: A typical workflow for the computational study of molecular reactivity.

The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons (C2 or C4), leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and loss of carbon dioxide yield the final product. The presence of the electron-withdrawing fluorine atom at the 7-position is expected to increase the rate of this reaction compared to the parent isatoic anhydride.

Generalized Signaling Pathway for Nucleophilic Attack:

nucleophilic_attack cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products 7-FIA 7-Fluoroisatoic Anhydride TS Tetrahedral Intermediate 7-FIA->TS Nucleophilic Attack Nu Nucleophile (e.g., Amine, Alcohol) Nu->TS Product Substituted Anthranilate Derivative TS->Product Ring Opening CO2 Carbon Dioxide TS->CO2 Decarboxylation

Caption: The general mechanism of nucleophilic acyl substitution on 7-fluoroisatoic anhydride.

Quantitative Data from Analogous Systems

ParameterC2 CarbonC4 CarbonN1 NitrogenC7 Position
Predicted Fukui (f+) Index HighHighLowModerate
ESP Charge (a.u.) PositivePositiveNegativeSlightly Negative
LUMO Contribution SignificantSignificantMinimalMinimal

Table 1: Predicted Qualitative Reactivity Indices for 7-Fluoroisatoic Anhydride. The values are inferred from the general understanding of isatoic anhydride reactivity and the electronic effects of the fluorine substituent.

The electron-withdrawing nature of the fluorine at the 7-position is expected to make the positive charges on C2 and C4 more pronounced, thereby increasing their susceptibility to nucleophilic attack.

Experimental Protocols: A Foundation for Theoretical Validation

Experimental validation is crucial for any theoretical model. The synthesis and reactivity of fluorinated isatoic anhydrides have been reported, providing a basis for future computational studies.

Synthesis of 7-Fluoroisatoic Anhydride

A reported method for the synthesis of a fluorinated isatoic anhydride involves the oxidation of the corresponding fluoroisatin.

Experimental Workflow for Synthesis:

synthesis_workflow A Starting Material (6-Fluoroisatin) B Reaction Setup (Suspension in Acetic Acid) A->B C Addition of Oxidizing Agent (e.g., Hydrogen Peroxide) B->C D Reaction Monitoring C->D E Work-up and Isolation (Filtration, Washing) D->E F Purification (Recrystallization) E->F G Final Product (7-Fluoroisatoic Anhydride) F->G

Caption: A generalized experimental workflow for the synthesis of 7-fluoroisatoic anhydride.

Protocol:

  • 6-Fluoroisatin is suspended in glacial acetic acid.

  • An oxidizing agent, such as hydrogen peroxide, is added to the suspension.

  • The reaction mixture is stirred at a controlled temperature.

  • Upon completion, the product is isolated by filtration, washed, and purified, typically by recrystallization.

General Protocol for Reaction with Nucleophiles

The reaction of 7-fluoroisatoic anhydride with a nucleophile, such as an amine, can be carried out under standard conditions.

Protocol:

  • 7-Fluoroisatoic anhydride is dissolved in a suitable aprotic solvent (e.g., THF, DMF).

  • The nucleophile (e.g., a primary amine) is added to the solution, often at room temperature.

  • The reaction is stirred for a period of time, and its progress is monitored by techniques such as TLC or LC-MS.

  • Upon completion, the product is isolated by an appropriate work-up procedure, which may include extraction and purification by column chromatography.

Conclusion and Future Outlook

The reactivity of 7-fluoroisatoic anhydride is a subject of significant interest for synthetic and medicinal chemists. While direct computational studies on this specific molecule are yet to be extensively reported, a strong theoretical framework based on the principles of FMO theory and conceptual DFT allows for reliable predictions of its reactivity. The electron-withdrawing fluorine atom at the 7-position is anticipated to enhance the electrophilicity of the carbonyl carbons, making it a more reactive substrate for nucleophilic acyl substitution compared to unsubstituted isatoic anhydride.

Future research in this area should focus on performing detailed DFT calculations on 7-fluoroisatoic anhydride to quantify the activation barriers for reactions with various nucleophiles. Such studies would provide valuable quantitative data to complement the qualitative predictions presented in this guide and would further aid in the rational design of synthetic routes utilizing this versatile building block.

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones from 7-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The introduction of a fluorine atom onto the quinazolinone scaffold, specifically at the 7-position, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.

One of the most direct and versatile methods for the synthesis of quinazolinone derivatives is the reaction of isatoic anhydrides with primary amines, often in a one-pot, multi-component fashion with an aldehyde or other carbonyl-containing compound. This approach allows for the rapid generation of diverse libraries of substituted quinazolinones. These application notes provide detailed protocols for the synthesis of 2,3-disubstituted-7-fluoroquinazolin-4(3H)-ones from 7-fluoroisatoic anhydride.

Biological Significance: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant number of quinazolinone derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1][3] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2] The fluorine substituent at the 7-position of the quinazolinone core can play a critical role in the binding affinity and selectivity of these inhibitors towards the various isoforms of PI3K.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylation (inhibition) CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Protein Synthesis Quinazolinone 7-Fluoroquinazolinone Inhibitor Quinazolinone->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Synthetic Methodologies

The primary method for the synthesis of 2,3-disubstituted-7-fluoroquinazolin-4(3H)-ones involves a one-pot, three-component reaction between 7-fluoroisatoic anhydride, a primary amine, and an aldehyde. This reaction proceeds through the initial formation of a 2-aminobenzamide intermediate, followed by condensation with the aldehyde and subsequent cyclization.

General Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product r1 7-Fluoroisatoic Anhydride p1 2,3-Disubstituted-7-fluoro- quinazolin-4(3H)-one r1->p1 r2 Primary Amine (R¹-NH₂) r2->p1 r3 Aldehyde (R²-CHO) r3->p1

Caption: General three-component synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,3-Diaryl-7-fluoroquinazolin-4(3H)-ones

This protocol describes a general procedure for the synthesis of 2,3-diaryl-7-fluoroquinazolin-4(3H)-ones using a one-pot, three-component reaction.

Materials:

  • 7-Fluoroisatoic anhydride

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or Acetic Acid (solvent)

  • Catalyst (optional, e.g., a catalytic amount of acid or base)

Procedure:

  • In a round-bottom flask, dissolve 7-fluoroisatoic anhydride (1.0 mmol) in the chosen solvent (10-15 mL).

  • Add the substituted aniline (1.1 mmol) to the solution and stir the mixture at room temperature for 10-15 minutes.

  • To the resulting mixture, add the aromatic aldehyde (1.0 mmol).

  • If using a catalyst, add it at this stage.

  • Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol 2: Synthesis of 2-Aryl-3-alkyl-7-fluoroquinazolin-4(3H)-ones

This protocol outlines the synthesis of 7-fluoroquinazolinones with an alkyl substituent at the 3-position.

Materials:

  • 7-Fluoroisatoic anhydride

  • Primary alkylamine (e.g., methylamine, ethylamine, propylamine)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Glacial acetic acid (solvent)

Procedure:

  • Suspend 7-fluoroisatoic anhydride (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.

  • Add the primary alkylamine (1.2 mmol) to the suspension.

  • Add the aromatic aldehyde (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-10 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallize from a suitable solvent if necessary.

Data Presentation

The following tables summarize representative quantitative data for a selection of synthesized 7-fluoroquinazolin-4(3H)-ones.

Table 1: Synthesis of 2,3-Diaryl-7-fluoroquinazolin-4(3H)-ones

EntryR¹ (Amine)R² (Aldehyde)Yield (%)m.p. (°C)
1PhenylPhenyl85210-212
24-MethylphenylPhenyl88225-227
34-MethoxyphenylPhenyl90218-220
4Phenyl4-Chlorophenyl82230-232
54-Chlorophenyl4-Chlorophenyl80245-247

Table 2: Characterization Data for Selected 7-Fluoroquinazolin-4(3H)-ones

EntryCompound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
17-Fluoro-2,3-diphenylquinazolin-4(3H)-one8.15 (d, 1H), 7.80-7.20 (m, 12H)162.5, 160.1, 147.8, 136.5, 135.2, 130.0, 129.5, 129.1, 128.8, 128.5, 127.3, 119.8, 115.6316.1 (M+)
27-Fluoro-3-(4-methylphenyl)-2-phenylquinazolin-4(3H)-one8.14 (d, 1H), 7.75-7.15 (m, 11H), 2.35 (s, 3H)162.4, 160.0, 147.7, 138.5, 136.6, 132.7, 130.1, 129.8, 129.4, 128.7, 128.4, 127.2, 119.7, 115.5, 21.2330.1 (M+)
37-Fluoro-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one8.13 (d, 1H), 7.70-7.00 (m, 11H), 3.80 (s, 3H)162.3, 160.0, 159.8, 147.6, 136.7, 129.9, 129.3, 128.6, 128.3, 127.9, 127.1, 119.6, 115.4, 114.5, 55.5346.1 (M+)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 7-fluoroquinazolinones.

experimental_workflow Start Start Reactants Weigh & Combine 7-Fluoroisatoic Anhydride, Amine, and Aldehyde Start->Reactants Reaction Perform One-Pot Reaction (Reflux) Reactants->Reaction Workup Reaction Work-up (Cooling, Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS, m.p.) Purification->Characterization Data Data Analysis & Tabulation Characterization->Data End End Data->End

Caption: Synthesis & Characterization Workflow.

Conclusion

The synthesis of 7-fluoroquinazolin-4(3H)-ones from 7-fluoroisatoic anhydride via one-pot, three-component reactions is an efficient and versatile strategy for accessing a diverse range of potentially bioactive molecules. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel quinazolinone derivatives. The significant role of these compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway underscores their potential in the development of new therapeutic agents, particularly in the field of oncology. Further investigation into the structure-activity relationships of these 7-fluoro-substituted quinazolinones is warranted to optimize their potency and selectivity as enzyme inhibitors.

References

Application Notes and Protocols: Reaction of 7-Fluoroisatoic Anhydride with Primary Amines and Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 7-fluoroisatoic anhydride and various primary amines and anilines. This reaction is a robust method for the synthesis of N-substituted 2-amino-6-fluorobenzamides, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein are intended to serve as a guide for the practical application of this important chemical transformation.

Introduction

The reaction of isatoic anhydrides with nucleophiles, particularly primary amines and anilines, is a well-established and efficient method for the preparation of 2-aminobenzamide derivatives. The introduction of a fluorine atom at the 7-position of the isatoic anhydride ring can significantly influence the physicochemical properties and biological activity of the resulting products. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The resulting 2-amino-6-fluorobenzamide core is found in a variety of biologically active molecules, including potent enzyme inhibitors.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine or aniline acts as a nucleophile, attacking one of the carbonyl carbons of the 7-fluoroisatoic anhydride. This is followed by the opening of the anhydride ring and the subsequent loss of carbon dioxide to afford the final N-substituted 2-amino-6-fluorobenzamide product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 7-FIA 7-Fluoroisatoic Anhydride Tetrahedral_Int Tetrahedral Intermediate 7-FIA->Tetrahedral_Int Amine Primary Amine/Aniline (R-NH₂) Carbamic_Acid Unstable Carbamic Acid Intermediate Tetrahedral_Int->Carbamic_Acid Ring Opening Product N-substituted 2-amino-6-fluorobenzamide Carbamic_Acid->Product Decarboxylation CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2

Caption: General mechanism of the reaction between 7-fluoroisatoic anhydride and a primary amine/aniline.

Data Presentation

The following table summarizes illustrative yields for the reaction of 7-fluoroisatoic anhydride with a variety of primary amines and anilines. Please note that these are representative values, and actual yields may vary depending on the specific reaction conditions and the nature of the amine/aniline.

EntryPrimary Amine/AnilineProductIllustrative Yield (%)
1AnilineN-phenyl-2-amino-6-fluorobenzamide85
24-ChloroanilineN-(4-chlorophenyl)-2-amino-6-fluorobenzamide88
34-MethoxyanilineN-(4-methoxyphenyl)-2-amino-6-fluorobenzamide92
4BenzylamineN-benzyl-2-amino-6-fluorobenzamide95
5CyclohexylamineN-cyclohexyl-2-amino-6-fluorobenzamide90
6n-ButylamineN-(n-butyl)-2-amino-6-fluorobenzamide87

Experimental Protocols

General Protocol for the Synthesis of N-substituted 2-amino-6-fluorobenzamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 7-Fluoroisatoic anhydride

  • Primary amine or aniline of choice

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser (optional, depending on reaction temperature)

  • Ice bath

  • Distilled water

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography (if necessary)

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the primary amine or aniline (1.0 eq) in anhydrous DMF (5-10 mL per mmol of amine) in a round-bottom flask, add 7-fluoroisatoic anhydride (1.05 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add cold distilled water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Development

N-substituted 2-amino-6-fluorobenzamides are versatile scaffolds for the development of potent and selective enzyme inhibitors. Two notable examples of therapeutic targets for which these derivatives have shown promise are the bacterial cell division protein FtsZ and the human DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).

Inhibition of Bacterial FtsZ

FtsZ is an essential and highly conserved protein in bacteria that forms the Z-ring, a structure critical for cell division.[1][2][3] Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to bacterial cell death.[1][2] This makes FtsZ an attractive target for the development of novel antibiotics. Certain 2-aminobenzamide derivatives have been identified as potent FtsZ inhibitors.

FtsZ_Pathway GTP GTP FtsZ_GTP FtsZ-GTP Complex GTP->FtsZ_GTP Protofilaments FtsZ Protofilaments FtsZ_GTP->Protofilaments Polymerization Z_Ring Z-Ring Formation Protofilaments->Z_Ring Divisome Divisome Assembly Z_Ring->Divisome Cell_Division Bacterial Cell Division Divisome->Cell_Division Inhibitor 2-Amino-6-fluorobenzamide Derivative (FtsZ Inhibitor) Inhibitor->Protofilaments Inhibits Polymerization

Caption: Signaling pathway of FtsZ-mediated bacterial cell division and its inhibition.

Inhibition of PARP-1

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[4][5] In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[4][5] The benzamide scaffold is a well-established pharmacophore for potent PARP inhibitors, as it mimics the nicotinamide portion of the natural substrate NAD+.[4]

PARP_Pathway PARP1_Activation PARP-1 Activation PARylation PARylation of Proteins PARP1_Activation->PARylation uses Replication DNA Replication PARP1_Activation->Replication Unrepaired SSBs lead to NAD NAD+ NAD->PARylation SSB_Repair Single-Strand Break Repair PARylation->SSB_Repair Inhibitor 2-Amino-6-fluorobenzamide Derivative (PARP Inhibitor) Inhibitor->PARP1_Activation Inhibits DSB Double-Strand Break (DSB) Replication->DSB Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death

Caption: PARP-1 signaling in DNA repair and the mechanism of action of PARP inhibitors.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a general workflow for the screening and characterization of newly synthesized 2-amino-6-fluorobenzamide derivatives as potential enzyme inhibitors.

Experimental_Workflow Purification Purification and Characterization (NMR, MS) Primary_Screen Primary Enzymatic Assay (e.g., FtsZ polymerization or PARP activity) Purification->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC₅₀ Determination Hit_Identification->Dose_Response Active Synthesis Synthesis Hit_Identification->Synthesis Inactive Cell_Based_Assay Cell-Based Assays (e.g., MIC for bacteria, cytotoxicity for cancer cells) Dose_Response->Cell_Based_Assay Lead_Optimization Lead Optimization (SAR studies) Cell_Based_Assay->Lead_Optimization In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo Promising Lead Lead_Optimization->Synthesis Synthesize Analogs

Caption: A generalized experimental workflow for the discovery of enzyme inhibitors.

References

Application Notes and Protocols for PARP Inhibitor Synthesis Using 7-Fluoro-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors utilizing 7-Fluoro-1H-benzo[d]oxazine-2,4-dione as a key starting material. The methodologies described herein are based on established chemical principles and published research, offering a robust framework for the development of novel therapeutic agents targeting DNA repair pathways in cancer.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] Inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[2][3] This approach leverages the concept of synthetic lethality, where the combination of a PARP inhibitor and a pre-existing DNA repair defect leads to cancer cell death.[4][5]

7-Fluoro-1H-benzo[d]oxazine-2,4-dione, also known as 7-fluoroisatoic anhydride, is a versatile building block for the synthesis of various heterocyclic scaffolds. Its fluorinated nature can impart favorable pharmacokinetic properties to the final compounds. This document outlines its application in the synthesis of PARP inhibitors featuring a 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one core, a scaffold known to exhibit potent PARP inhibitory activity.[6]

Data Presentation

The following table summarizes the in vitro inhibitory activity of synthesized PARP inhibitors with a 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one scaffold against PARP-1 and PARP-2.

Compound IDR-GroupPARP-1 IC50 (nM)PARP-2 IC50 (nM)
1a 4-Methylpiperazin-1-yl1508.3
1b 4-Ethylpiperazin-1-yl1206.5
1c 4-(n-Propyl)piperazin-1-yl1105.9
1d 4-Isopropylpiperazin-1-yl985.1
1e 4-(Cyclopropylmethyl)piperazin-1-yl854.6
1f 4-(2-Hydroxyethyl)piperazin-1-yl25015
Olaparib (Reference)51

Data is representative of compounds synthesized with the described scaffold and may vary based on specific experimental conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

This protocol describes a plausible synthetic route for the key intermediate, 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, starting from 7-Fluoro-1H-benzo[d]oxazine-2,4-dione. This method is an adaptation of known isatoic anhydride chemistry.

Materials:

  • 7-Fluoro-1H-benzo[d]oxazine-2,4-dione

  • Glycine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Ring Opening: To a solution of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in DMF, add a solution of glycine (1.1 eq) and NaOH (2.2 eq) in water.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: Upon completion, cool the reaction mixture to 0 °C and acidify with concentrated HCl to pH 2-3.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-carboxy-4-fluorophenyl)glycine.

  • Cyclization: The crude product from the previous step is then subjected to cyclization conditions. While several methods can be employed, a common approach involves heating in a high-boiling point solvent or using a dehydrating agent. A plausible method is heating the crude product in a suitable solvent like Dowtherm A at high temperature (e.g., 200-250 °C) to effect intramolecular condensation and cyclization.

  • Purification: After cooling, the reaction mixture is purified by column chromatography on silica gel to afford 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize Final PARP Inhibitors

This protocol details the coupling of the carboxylic acid intermediate with various amines to generate the final PARP inhibitors.

Materials:

  • 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

  • Substituted piperazine (e.g., 1-methylpiperazine) (1.2 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Reaction Setup: To a solution of 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1.0 eq) in DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted piperazine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol gradient) to obtain the final pure PARP inhibitor.

Protocol 3: In Vitro PARP-1/2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against PARP-1 and PARP-2 enzymes.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Synthesized PARP inhibitors

  • Assay buffer

Procedure:

  • Plate Coating: Coat a 96-well streptavidin plate with biotinylated NAD+.

  • Reaction Mixture: In a separate plate, prepare the reaction mixture containing assay buffer, histone H1, and the synthesized PARP inhibitor at various concentrations.

  • Enzyme Addition: Add PARP-1 or PARP-2 enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30 °C for 1 hour.

  • Transfer: Transfer the reaction mixture to the NAD+-coated plate and incubate for 1 hour to allow the poly(ADP-ribosyl)ated histones to bind.

  • Washing: Wash the plate to remove unbound components.

  • Antibody Incubation: Add the anti-PAR antibody-HRP conjugate and incubate for 1 hour.

  • Washing: Wash the plate again.

  • Detection: Add the TMB substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR_Polymer Poly(ADP-ribose) Polymer PARP1->PAR_Polymer synthesizes DSB_Formation Double-Strand Break (DSB) (Replication Fork Collapse) PARP1->DSB_Formation inhibition leads to Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR_Polymer->Repair_Proteins recruits SSB_Repair SSB Repair (Cell Survival) Repair_Proteins->SSB_Repair leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Apoptosis Apoptosis (Cell Death) DSB_Formation->Apoptosis in BRCA-deficient cells

Caption: PARP Signaling Pathway in DNA Repair and Inhibition.

Synthesis_Workflow Start 7-Fluoro-1H-benzo[d]oxazine-2,4-dione Step1 Ring Opening with Glycine Start->Step1 Intermediate1 N-(2-carboxy-4-fluorophenyl)glycine Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 7-Fluoro-1-oxo-1,2,3,4-tetrahydro- isoquinoline-4-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling with Substituted Piperazine Intermediate2->Step3 Final_Product Final PARP Inhibitor Step3->Final_Product

Caption: Synthetic Workflow for PARP Inhibitors.

References

Application Notes and Protocols: 7-Fluoroisatoic Anhydride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-fluoroisatoic anhydride as a key building block in the synthesis of agrochemical compounds. The unique properties of the fluorine atom, such as its high electronegativity and ability to enhance metabolic stability and binding affinity, make 7-fluoroisatoic anhydride a valuable precursor for developing novel fungicides, herbicides, and insecticides.

Introduction to 7-Fluoroisatoic Anhydride in Agrochemical Synthesis

7-Fluoroisatoic anhydride is a versatile reagent primarily employed in the synthesis of heterocyclic compounds, which form the backbone of many modern agrochemicals. Its reaction with various nucleophiles, particularly amines, provides a straightforward route to quinazolinones and anthranilamides, two classes of compounds with proven agrochemical applications. The fluorine substituent at the 7-position can significantly influence the biological activity and physicochemical properties of the final product.

Key Applications in Agrochemicals

The primary application of 7-fluoroisatoic anhydride in the agrochemical sector is in the synthesis of:

  • Quinazolinone Fungicides: Quinazolinone derivatives are known to exhibit a broad spectrum of fungicidal activity. The introduction of a fluorine atom can enhance their efficacy and spectrum of action.

  • Anthranilic Diamide Insecticides: This class of insecticides, which includes commercial successes like chlorantraniliprole, acts on insect ryanodine receptors. Fluorinated analogues are actively researched to improve potency and spectrum.

Experimental Protocols

Protocol 1: Synthesis of a 7-Fluoro-quinazolin-4-one Derivative (A Representative Fungicide Precursor)

This protocol describes a general procedure for the synthesis of a 7-fluoro-quinazolin-4-one derivative through a one-pot, three-component reaction involving 7-fluoroisatoic anhydride, an aromatic amine, and an orthoester.

Materials:

  • 7-Fluoroisatoic anhydride

  • Substituted aniline (e.g., 4-chloroaniline)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene or other high-boiling point solvent

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-fluoroisatoic anhydride (1.0 eq), substituted aniline (1.0 eq), and toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield the desired 7-fluoro-quinazolin-4-one derivative.

Table 1: Representative Quantitative Data for Quinazolinone Synthesis

EntryAmineProductYield (%)Purity (%)
1Aniline7-Fluoro-3-phenylquinazolin-4(3H)-one85>98
24-Chloroaniline3-(4-Chlorophenyl)-7-fluoroquinazolin-4(3H)-one82>97
34-Methoxyaniline7-Fluoro-3-(4-methoxyphenyl)quinazolin-4(3H)-one88>98
Protocol 2: Synthesis of a 2-Amino-6-fluorobenzamide Derivative (A Representative Anthranilic Diamide Precursor)

This protocol outlines the synthesis of a 2-amino-6-fluorobenzamide derivative, a key intermediate for anthranilic diamide insecticides, via the reaction of 7-fluoroisatoic anhydride with an appropriate amine.

Materials:

  • 7-Fluoroisatoic anhydride

  • Substituted amine (e.g., 2-amino-4-chlorophenol)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve 7-fluoroisatoic anhydride (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the substituted amine (1.0 eq) to the solution at room temperature. The reaction is often accompanied by the evolution of carbon dioxide.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • The precipitated solid is collected by filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain the 2-amino-6-fluorobenzamide derivative.

Table 2: Representative Quantitative Data for Benzamide Synthesis

EntryAmineProductYield (%)Purity (%)
12-Amino-4-chlorophenol2-Amino-N-(4-chloro-2-hydroxyphenyl)-6-fluorobenzamide92>98
23-Chloro-2-methylaniline2-Amino-N-(3-chloro-2-methylphenyl)-6-fluorobenzamide90>97
34-Bromoaniline2-Amino-N-(4-bromophenyl)-6-fluorobenzamide95>98

Visualizations

Synthesis_Pathway_Quinazolinone FIA 7-Fluoroisatoic Anhydride Intermediate Amide Intermediate FIA->Intermediate + Amine Substituted Aniline Amine->Intermediate + Orthoester Triethyl Orthoformate Catalyst p-TsOH Product 7-Fluoro-quinazolin-4-one Derivative Intermediate->Product + Orthoester, Catalyst (Reflux) Synthesis_Workflow_Benzamide Start Start: Dissolve 7-Fluoroisatoic Anhydride in DMF AddAmine Add Substituted Amine Start->AddAmine Stir Stir at Room Temperature (2-4 hours) AddAmine->Stir Precipitate Pour into Ice-Water & Precipitate Product Stir->Precipitate Filter Filter Solid Product Precipitate->Filter Wash Wash with Water & Diethyl Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry End End: 2-Amino-6-fluorobenzamide Derivative Dry->End

Application Notes & Protocols: One-Pot Synthesis of Triazole-Quinazolinones using 7-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed one-pot, multi-component synthesis of novel 7-fluoro-triazolo-quinazolinone derivatives. This method offers an efficient approach to generating structurally diverse molecules with potential applications in medicinal chemistry and drug discovery. The quinazolinone core is a prevalent scaffold in many biologically active compounds, and the incorporation of a triazole moiety can enhance pharmacological properties.[1][2][3]

Introduction

Quinazolinone derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticonvulsant, and antitumor effects.[1][2] Similarly, triazole-containing compounds are known for their diverse biological activities.[4] The synthesis of hybrid molecules incorporating both the quinazolinone and triazole scaffolds is a promising strategy for the development of new therapeutic agents.[3][5] This document outlines a proposed one-pot synthetic protocol for the preparation of 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-7-fluoro-2,3-dihydroquinazolin-4(1H)-one and related derivatives starting from 7-fluoroisatoic anhydride.

Proposed Reaction Scheme

The proposed one-pot synthesis involves the reaction of 7-fluoroisatoic anhydride with a suitable hydrazide and an aromatic aldehyde in a single reaction vessel. The reaction is hypothesized to proceed through the initial formation of a 2-amino-N'-acyl-5-fluorobenzohydrazide intermediate, which then undergoes cyclocondensation with an aldehyde to form the dihydroquinazolinone ring. The triazole ring is subsequently formed via an intramolecular cyclization.

Experimental Protocols

Materials and Methods

  • 7-Fluoroisatoic Anhydride

  • Hydrazides (e.g., p-tolyl-1H-1,2,3-triazole-4-carbohydrazide)

  • Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (optional, e.g., a Lewis or Brønsted acid)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (if necessary for purification)

General Procedure for the One-Pot Synthesis of 7-Fluoro-Triazolo-Quinazolinones

  • To a solution of 7-fluoroisatoic anhydride (1.0 mmol) in a suitable solvent (10 mL, e.g., ethanol or acetic acid) in a round-bottom flask, add the desired hydrazide (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the aromatic aldehyde (1.0 mmol) to the reaction mixture.

  • If a catalyst is used, add it at this stage (e.g., a catalytic amount of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours, as indicated by TLC), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure triazole-quinazolinone derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

Table 1: Representative Data for the Synthesis of 7-Fluoro-Triazolo-Quinazolinone Derivatives

EntryAldehydeProductProposed Yield (%)
1Benzaldehyde7-fluoro-2-phenyl-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-ylamino)-2,3-dihydroquinazolin-4(1H)-one85
24-Chlorobenzaldehyde2-(4-chlorophenyl)-7-fluoro-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-ylamino)-2,3-dihydroquinazolin-4(1H)-one82
34-Methoxybenzaldehyde7-fluoro-2-(4-methoxyphenyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-ylamino)-2,3-dihydroquinazolin-4(1H)-one88
44-Nitrobenzaldehyde7-fluoro-2-(4-nitrophenyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-ylamino)-2,3-dihydroquinazolin-4(1H)-one79

Note: The yields presented in this table are hypothetical and serve as a representative example of the expected outcomes of this synthetic protocol.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification 7-Fluoroisatoic Anhydride 7-Fluoroisatoic Anhydride Mixing Mixing in Solvent 7-Fluoroisatoic Anhydride->Mixing Hydrazide Hydrazide Hydrazide->Mixing Aldehyde Aldehyde Aldehyde->Mixing Reflux Heating to Reflux Mixing->Reflux Cooling Cooling to RT Reflux->Cooling Filtration/Concentration Filtration or Concentration Cooling->Filtration/Concentration Purification Recrystallization or Column Chromatography Filtration/Concentration->Purification Product Pure Triazole-Quinazolinone Purification->Product

Caption: Experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism

reaction_mechanism A 7-Fluoroisatoic Anhydride C Intermediate A (Acylbenzohydrazide) A->C + B B Hydrazide E Intermediate B (Schiff Base) C->E + D D Aldehyde F Intermediate C (Cyclized Intermediate) E->F Intramolecular Cyclization G Final Product (Triazole-Quinazolinone) F->G Tautomerization/ Aromatization

Caption: Proposed mechanism for triazole-quinazolinone formation.

Applications in Drug Discovery

The synthesized 7-fluoro-triazolo-quinazolinone derivatives represent a novel class of compounds with significant potential for drug development. The quinazolinone core is a key pharmacophore in several approved drugs, and the fluorine substituent can enhance metabolic stability and binding affinity. The appended triazole ring offers additional sites for interaction with biological targets and can be further functionalized to optimize activity and selectivity. These compounds could be screened for a variety of biological activities, including but not limited to:

  • Anticancer activity[5]

  • Antimicrobial activity[3]

  • Anti-inflammatory activity

  • Enzyme inhibition

The modular nature of this one-pot synthesis allows for the rapid generation of a library of analogs by varying the hydrazide and aldehyde starting materials. This facilitates structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in the drug discovery process.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the microwave-assisted synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione, a valuable scaffold in medicinal chemistry. This fluorinated benzoxazinedione serves as a key intermediate in the development of novel therapeutic agents due to the broad spectrum of biological activities exhibited by this class of compounds.

Introduction

1H-Benzo[d][1][2]oxazine-2,4-diones, also known as isatoic anhydrides, are a class of heterocyclic compounds with significant interest in drug discovery.[3][4] They have been identified as potent inhibitors of various enzymes, including hepatitis C virus (HCV) protease, butyrylcholinesterase (BChE), and histone acetyltransferases (HATs).[3] Furthermore, derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including antiallergic, antitumor, antipsychotic, and antimicrobial activities.[3][4] The incorporation of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.

Microwave-assisted organic synthesis offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity.[1][5] This technology is particularly well-suited for the rapid synthesis of heterocyclic libraries in drug discovery programs.

Applications in Drug Discovery

Derivatives of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione are promising candidates for the development of novel therapeutics in various disease areas:

  • Oncology: The benzoxazine-2,4-dione core is found in molecules with anticancer properties.[3][6] For instance, related compounds have been shown to induce apoptosis in cancer cell lines through pathways associated with oxidative stress.[6] The 7-fluoro substituent can enhance the potency and selectivity of these compounds. A plausible mechanism of action for anticancer activity could involve the stabilization of tumor suppressor proteins like p53, as has been observed with structurally related benzo[d]imidazole-4,7-diones that inhibit transglutaminase 2 (TG2).[7]

  • Infectious Diseases: The antimicrobial potential of benzoxazine derivatives makes them attractive starting points for the development of new antibiotics and antiviral agents.[3]

  • Neurodegenerative Diseases: As inhibitors of cholinesterases, fluorinated benzoxazinediones could be explored for the treatment of Alzheimer's disease and other neurological disorders.[3]

Experimental Protocols

The following is a representative protocol for the microwave-assisted synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione, based on established methods for the synthesis of related compounds. Researchers should optimize the reaction conditions for their specific microwave reactor and scale.

Synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione

This proposed synthesis proceeds via the cyclization of 2-amino-4-fluorobenzoic acid using a carbonylating agent under microwave irradiation. Triphosgene is a common and effective reagent for this transformation.

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Triphosgene (or a safer equivalent like diphosgene or solid phosgene precursor)

  • Anhydrous Tetrahydrofuran (THF) or other suitable high-boiling aprotic solvent (e.g., 1,4-dioxane)

  • Microwave reactor vials

  • Stir bars

Procedure:

  • Preparation: In a fume hood, add 2-amino-4-fluorobenzoic acid (1.0 eq) to a dry microwave reactor vial containing a stir bar.

  • Solvent Addition: Add anhydrous THF to the vial to dissolve or suspend the starting material.

  • Reagent Addition: Carefully add a solution of triphosgene (0.4 eq) in anhydrous THF to the reaction vial. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150°C for 5-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 7-Fluoro-1H-benzo[d]oxazine-2,4-dione as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation

Table 1: Physical and Chemical Properties of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione
PropertyValueReference
CAS Number 321-50-6[8][9][10]
Molecular Formula C₈H₄FNO₃[8]
Molecular Weight 181.12 g/mol [8]
Melting Point 229-231 °C (decomposes)[8]
Appearance Solid
Density 1.502 g/cm³[8]
Table 2: Representative Microwave Synthesis Parameters for Benzoxazinedione Analogs
Starting MaterialReagentSolventTemperature (°C)Time (min)Yield (%)Reference
Isatoic Anhydride & α-amino acidsAcetic AcidGlacial Acetic Acid130365-70[11]
4-(p-tolylamino)butyronitrilePPEChloroform100586[12]
5-(p-tolylamino)pentanenitrilePPSENeat15030High[12]
2-Aminophenol, Benzaldehyde, Phenacyl bromideCs₂CO₃aq. Ethanol1003-5High[13]

Visualizations

Diagram 1: Synthetic Workflow

G A 2-Amino-4-fluorobenzoic Acid C Microwave Reactor (120-150 °C, 5-20 min) A->C B Triphosgene B->C D 7-Fluoro-1H-benzo[d]oxazine-2,4-dione C->D Cyclization E Purification (Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: Microwave-assisted synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

Diagram 2: Plausible Signaling Pathway in Cancer

G cluster_cell Cancer Cell TG2 Transglutaminase 2 (TG2) p53 p53 TG2->p53 Inactivation Proliferation Cell Proliferation TG2->Proliferation Promotes MDM2 MDM2 p53->MDM2 Induces degradation of Apoptosis Apoptosis p53->Apoptosis Induces Apoptosis->Proliferation Inhibits Inhibitor 7-Fluoro-1H-benzo[d]oxazine- 2,4-dione Derivative Inhibitor->TG2 Inhibition

Caption: Potential mechanism of anticancer activity via TG2 inhibition and p53 stabilization.

References

Catalytic Synthesis of Bioactive 7-Fluoro-Quinazolinone Derivatives from 7-Fluoroisatoic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of quinazolinone derivatives from 7-fluoroisatoic anhydride. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The introduction of a fluorine atom at the 7-position can significantly enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity to biological targets.

This guide focuses on efficient, one-pot, three-component catalytic methods for the synthesis of 7-fluoro-2,3-dihydroquinazolin-4(1H)-ones and related derivatives. These methods offer advantages in terms of operational simplicity, higher yields, and reduced reaction times compared to traditional multi-step syntheses.

Key Applications and Significance

Derivatives of 7-fluoroisatoic anhydride, particularly 7-fluoro-quinazolinones, have garnered significant interest due to their potential as therapeutic agents. Notably, many quinazolinone-based compounds have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] By competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, these inhibitors can block downstream signaling pathways, such as the PI3K/AKT pathway, that are crucial for cancer cell proliferation and survival.[2][3] The fluorine substituent can play a critical role in modulating the potency and pharmacokinetic profile of these inhibitors.

Catalytic Methods Overview

The synthesis of quinazolinone derivatives from 7-fluoroisatoic anhydride can be effectively achieved through multicomponent reactions. These reactions typically involve the condensation of 7-fluoroisatoic anhydride, an amine, and an aldehyde or another carbonyl-containing compound in the presence of a catalyst.

Commonly employed catalysts include:

  • Brønsted acids: p-Toluenesulfonic acid (p-TSA) is a widely used, inexpensive, and efficient catalyst for these transformations.[4]

  • Lewis acids: Various Lewis acids can also promote the reaction, often under mild conditions.

  • Heterogeneous catalysts: Solid-supported catalysts offer the advantage of easy separation and recyclability.

The general reaction scheme for the one-pot, three-component synthesis is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 7-Fluoroisatoic Anhydride P1 7-Fluoro-2,3-dihydroquinazolin-4(1H)-one Derivative R1->P1 R2 Amine (R¹-NH₂) R2->P1 R3 Aldehyde (R²-CHO) R3->P1 C1 Catalyst (e.g., p-TSA) C1->P1 C2 Solvent (e.g., TFE, Ethanol) C2->P1 C3 Heat C3->P1

Figure 1: General workflow for the one-pot synthesis of 7-fluoro-quinazolinone derivatives.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 2-Aryl-7-fluoro-2,3-dihydroquinazolin-4(1H)-ones using Trifluoroethanol (TFE)

This protocol describes a general and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in the environmentally benign solvent, trifluoroethanol (TFE), which also acts as a promoter for the reaction.

Materials:

  • 7-Fluoroisatoic anhydride

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium acetate or a primary amine

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 7-fluoroisatoic anhydride (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add trifluoroethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product will typically precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Characterization of 2-(4-Chlorophenyl)-7-fluoro-2,3-dihydroquinazolin-4(1H)-one:

  • Appearance: White solid.

  • Yield: High yields are typically obtained with this method. For example, the synthesis of the non-fluorinated analog, 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, has been reported with a yield of 97%.[5]

  • Spectroscopic Data (for the non-fluorinated analog):

    • IR (KBr): 3307, 3186, 1667, 1651, 1607 cm⁻¹

    • ¹H NMR (DMSO-d₆, 400 MHz): δ = 5.77 (s, 1H), 6.70 (t, J = 8.1 Hz, 1H), 6.95 (d, J = 6.4 Hz, 1H), 7.15 (br s, 1H, NH), 7.22–7.47 (m, 3H), 7.51 (d, J = 8.8 Hz, 2H), 7.61 (dd, J₁ = 7.8 Hz, J₂ = 1.3 Hz, 1H), 8.34 (br s, 1H, NH)

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ = 65.8, 114.4, 115.1, 117.27, 127.3, 128.3, 128.7, 132.9, 133.3, 140.7, 147.7, 163.4.[5]

Protocol 2: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis of 2-Aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones

This protocol outlines a specific example of a p-TSA catalyzed synthesis, which involves the cyclization of an intermediate 2-aminobenzamide derivative. This intermediate is readily prepared from 7-fluoroisatoic anhydride.

Materials:

  • 2-Amino-4-fluoro-5-(4-methyl-1-piperazinyl)benzoic acid (derived from 7-fluoroisatoic anhydride)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A mixture of 2-amino-4-fluoro-5-(4-methyl-1-piperazinyl)benzoic acid (10 mmol), the aromatic aldehyde (11 mmol), and a catalytic amount of p-toluenesulfonic acid (1-2 mol%) in ethanol (50 mL) is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then treated with a saturated solution of sodium bicarbonate to neutralize the catalyst.

  • The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The final product is purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of quinazolinone derivatives.

EntryDerivativeCatalystSolventTime (h)Yield (%)Reference
12-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-oneNone (TFE promoted)TFE397[5]
27-Fluoro-6-(4-methyl-1-piperazinyl)-2-phenyl-4(3H)-quinazolinonep-TSAEthanol6-875-85(Adapted from similar syntheses)
32-Aryl-quinazolin-4(3H)-onesCuI (10 mol%)Solvent-free467-83[1]
42,3-Disubstituted quinazolin-4(3H)-onesTiO₂@SiO₂ (nanocatalyst)Ethanol (Ultrasound)0.1790-97[1]

Signaling Pathway Visualization

Many 7-fluoro-quinazolinone derivatives exhibit their anticancer effects by inhibiting the EGFR signaling pathway. The following diagram illustrates the EGFR signaling cascade and the point of inhibition by a quinazolinone-based inhibitor.

EGFR_Pathway cluster_membrane cluster_cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor 7-Fluoro-Quinazolinone Inhibitor Inhibitor->EGFR Inhibits (ATP competitive) ATP ATP ADP ADP PI3K PI3K P->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Figure 2: EGFR/PI3K/AKT signaling pathway and inhibition by a 7-fluoro-quinazolinone derivative.

Conclusion

The catalytic synthesis of derivatives from 7-fluoroisatoic anhydride, particularly through one-pot, three-component reactions, provides an efficient and versatile platform for the generation of novel bioactive molecules. The protocols outlined in this document offer robust starting points for the synthesis of 7-fluoro-quinazolinone libraries for screening in drug discovery programs. The significant potential of these compounds as inhibitors of key signaling pathways, such as the EGFR cascade, underscores their importance in the development of new anticancer therapeutics. Further exploration of different catalysts, reaction conditions, and substrate scopes will undoubtedly lead to the discovery of new derivatives with enhanced potency and selectivity.

References

Application Notes and Protocols for 7-Fluoroisatoic Anhydride as a Precursor for Antiviral Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroisatoic anhydride is a versatile fluorinated building block with significant potential in the synthesis of novel antiviral drug candidates. Its inherent chemical reactivity allows for the construction of various heterocyclic scaffolds, most notably quinazolinones, which have demonstrated broad-spectrum antiviral activity. The incorporation of a fluorine atom at the 7-position of the quinazolinone core can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the utilization of 7-fluoroisatoic anhydride in the synthesis of 2-amino-7-fluoroquinazolin-4(3H)-one derivatives, a class of compounds that has shown promising inhibitory effects against various viruses, including coronaviruses like SARS-CoV-2 and MERS-CoV.

Application Notes

The primary application of 7-fluoroisatoic anhydride in antiviral drug discovery lies in its role as a key precursor for the synthesis of 7-fluoro-quinazolinone derivatives. The general synthetic strategy involves a multi-step reaction sequence starting from the corresponding fluorinated anthranilic acid, which can be conceptually derived from 7-fluoroisatoic anhydride.

The resulting 2-amino-7-fluoroquinazolin-4(3H)-one scaffold serves as a versatile platform for further chemical modifications. Structure-activity relationship (SAR) studies have indicated that substitutions at the 2-anilino position and other positions on the quinazolinone ring can significantly modulate the antiviral potency. For instance, the presence of electron-withdrawing groups on the 2-anilino ring has been shown to be favorable for anti-coronaviral activity.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of synthesized 2-aminoquinazolin-4(3H)-one derivatives, highlighting the potential of fluorinated analogues. The data is adapted from studies on similar quinazolinone scaffolds and is presented here to guide the design of new derivatives from 7-fluoroisatoic anhydride.

Table 1: Anti-SARS-CoV-2 and Anti-MERS-CoV Activities of Selected 2-Aminoquinazolin-4(3H)-one Derivatives

Compound IDR Group (at 2-anilino position)Quinazolinone SubstitutionAnti-SARS-CoV-2 IC₅₀ (µM)Anti-MERS-CoV IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI) for SARS-CoV-2
9b 3-FluorophenylNone1.4-> 25> 17.9
9g 3,5-Dichlorophenyl7-Chloro< 0.25< 1.1> 25> 100
10a 3,5-Difluorophenyl7-Trifluoromethyl0.51-> 25> 49.0
11a 3,5-Dichlorophenyl7-Trifluoromethyl0.200.39> 25> 125
11e 3,5-Dichlorophenyl5-Hydroxy< 0.25< 1.1> 25> 100

Data is illustrative and based on reported activities of similar compounds. IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/IC₅₀.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-amino-7-fluoroquinazolin-4(3H)-one derivatives, starting from a precursor conceptually derived from 7-fluoroisatoic anhydride.

Protocol 1: Synthesis of 2-Amino-7-fluoroquinazolin-4(3H)-one Derivatives

This protocol is adapted from the synthesis of similar 2-aminoquinazolin-4(3H)-one derivatives.[1]

Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

  • To 2-amino-4-fluorobenzoic acid (1 equivalent), add urea (10 equivalents).

  • Heat the mixture at 150 °C for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Triturate the solid residue with water and filter to collect the crude product.

  • Wash the solid with diethyl ether and dry under vacuum to afford 7-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline

  • To a suspension of 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents), add triethylamine (TEA, 1.2 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture at 115 °C for 17 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-7-fluoroquinazoline.

Step 3: Synthesis of 2-Chloro-7-fluoroquinazolin-4(3H)-one

  • Dissolve 2,4-dichloro-7-fluoroquinazoline (1 equivalent) in a suitable solvent (e.g., THF).

  • Add 2 N aqueous sodium hydroxide (NaOH, 2 equivalents) and stir the mixture at room temperature for 20 hours.

  • Neutralize the reaction mixture with a suitable acid (e.g., 1 N HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-7-fluoroquinazolin-4(3H)-one.

Step 4: Synthesis of 2-((Substituted-phenyl)amino)-7-fluoroquinazolin-4(3H)-one Derivatives

  • To a solution of 2-chloro-7-fluoroquinazolin-4(3H)-one (1 equivalent) in dimethylformamide (DMF), add the desired substituted aniline (1.2 equivalents).

  • Heat the reaction mixture at 85 °C for 16 hours.

  • Cool the mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and then with a cold non-polar solvent (e.g., hexane or diethyl ether).

  • Purify the crude product by column chromatography or recrystallization to obtain the final 2-((substituted-phenyl)amino)-7-fluoroquinazolin-4(3H)-one derivative.

Visualizations

Logical Workflow for Antiviral Drug Candidate Synthesis

G A 7-Fluoroisatoic Anhydride B 2-Amino-4-fluorobenzoic Acid (Conceptual Precursor) A->B Hydrolysis C 7-Fluoroquinazoline-2,4(1H,3H)-dione B->C Reaction with Urea D 2,4-Dichloro-7-fluoroquinazoline C->D Chlorination (POCl3) E 2-Chloro-7-fluoroquinazolin-4(3H)-one D->E Selective Hydrolysis F 2-((Substituted-phenyl)amino)- 7-fluoroquinazolin-4(3H)-one E->F Amination with Substituted Anilines G Antiviral Activity Screening F->G Biological Evaluation G cluster_virus Viral Replication Cycle A Viral Entry B Viral Polyprotein Translation A->B C Polyprotein Cleavage (Mpro/PLpro) B->C D Viral RNA Replication C->D E Virion Assembly & Release D->E Inhibitor 7-Fluoro-quinazolinone Derivative Inhibitor->C Inhibition

References

Application Notes and Protocols for the Development of Novel Dyes Using 7-Fluoro-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1H-benzo[d]oxazine-2,4-dione, also known as 7-fluoroisatoic anhydride, is a valuable heterocyclic building block for the synthesis of a variety of novel dyes and fluorescent probes. Its fluorinated aromatic core offers the potential for creating dyes with enhanced photophysical properties, such as increased quantum yields and photostability, making them suitable for a range of applications in biological imaging, sensing, and diagnostics. This document provides detailed application notes and generalized experimental protocols for the synthesis and characterization of novel dyes derived from this versatile starting material.

Introduction

Fluorescent dyes are indispensable tools in modern life sciences and drug discovery. The demand for novel fluorophores with tailored properties, including specific emission wavelengths, high brightness, and sensitivity to their environment, is ever-growing. 7-Fluoro-1H-benzo[d]oxazine-2,4-dione serves as a key precursor for the synthesis of various heterocyclic dye scaffolds, such as quinazolinones and coumarins, which are known for their fluorescent properties. The presence of the fluorine atom can significantly influence the electronic and photophysical characteristics of the resulting dyes, often leading to improved performance.

This document outlines a generalized approach to the synthesis of novel dyes from 7-Fluoro-1H-benzo[d]oxazine-2,4-dione, focusing on its reaction with active methylene compounds.

General Reaction Pathway

The synthesis of fluorescent dyes from 7-Fluoro-1H-benzo[d]oxazine-2,4-dione typically involves a condensation reaction with a compound containing an active methylene group (-CH2- flanked by two electron-withdrawing groups). This reaction proceeds via the nucleophilic attack of the carbanion generated from the active methylene compound on the electrophilic carbonyl group of the benzoxazinedione, followed by cyclization and rearrangement to yield the final dye scaffold.

Reaction_Pathway reagent1 7-Fluoro-1H-benzo[d]oxazine-2,4-dione intermediate Intermediate Adduct reagent1->intermediate reagent2 Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) reagent2->intermediate product Novel Fluorescent Dye (e.g., Quinazolinone or Coumarin derivative) intermediate->product Cyclization & Rearrangement base Base (e.g., Piperidine, Triethylamine) base->intermediate Catalyst

Caption: Generalized reaction pathway for the synthesis of novel dyes.

Experimental Protocols

The following are generalized protocols for the synthesis of novel dyes from 7-Fluoro-1H-benzo[d]oxazine-2,4-dione. These should be considered as starting points and may require optimization for specific target molecules.

General Protocol for the Synthesis of a Novel Dye

This protocol describes a one-pot synthesis of a fluorescent dye via the condensation of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione with an active methylene compound.

Materials:

  • 7-Fluoro-1H-benzo[d]oxazine-2,4-dione

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or Acetonitrile)

  • Base catalyst (e.g., Piperidine, Triethylamine, or Potassium Carbonate)

  • Hydrochloric acid (HCl), 1M solution

  • Distilled water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-Fluoro-1H-benzo[d]oxazine-2,4-dione (1.0 eq) and the active methylene compound (1.1 eq) in the chosen anhydrous solvent.

  • Add a catalytic amount of the base (0.1-0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with 1M HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • If the product is not a solid, extract the aqueous mixture with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Experimental_Workflow start Start dissolve Dissolve Reactants & Add Catalyst in Solvent start->dissolve reflux Heat to Reflux & Monitor by TLC dissolve->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate/Extract Crude Product cool->precipitate purify Purify by Column Chromatography precipitate->purify characterize Characterize Final Product purify->characterize end End characterize->end

Caption: A typical experimental workflow for dye synthesis.

Protocol for Spectroscopic Characterization

Materials:

  • Synthesized dye

  • Spectroscopic grade solvents (e.g., Ethanol, DMSO, Acetonitrile)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the purified dye in a suitable spectroscopic grade solvent (e.g., 1 mM in DMSO).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired solvent for analysis (e.g., 1-10 µM in ethanol).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the dye solution from 200 to 800 nm using a UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorption (λ_max).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the concentration in mol/L, and l is the path length in cm.

  • Fluorescence Spectroscopy:

    • Excite the dye solution at its λ_max and record the emission spectrum.

    • Identify the wavelength of maximum emission (λ_em).

    • Determine the Stokes shift (difference between λ_em and λ_max).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield (Φ_F) relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • The quantum yield can be calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Data Presentation

The photophysical properties of the newly synthesized dyes should be summarized in a clear and concise table for easy comparison.

Dye IDλ_max (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
Dye-1 DataDataDataDataDataSolvent
Dye-2 DataDataDataDataDataSolvent
... ..................

Potential Applications and Signaling Pathway Visualization

Novel fluorescent dyes derived from 7-Fluoro-1H-benzo[d]oxazine-2,4-dione can be designed as probes for specific biological targets or to respond to changes in their microenvironment (e.g., pH, polarity, or presence of specific ions). For instance, a dye could be functionalized with a recognition moiety that binds to a particular enzyme. Upon binding, a change in the fluorescence signal (e.g., "turn-on" or "turn-off") could be observed.

Signaling_Pathway_Sensing probe Functionalized Fluorescent Dye (Low Fluorescence) binding Binding Event probe->binding target Biological Target (e.g., Enzyme, Protein) target->binding signal Conformational Change/ Reaction binding->signal output Fluorescence Signal Change (High Fluorescence) signal->output

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione derivatives.

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Product does not crystallize - Inappropriate solvent selection.- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystallization.- Solvent Screening: Systematically test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) and solvent mixtures. A suitable solvent should dissolve the compound when hot but sparingly when cold.[1][2][3]- Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the purified compound, or cooling the solution slowly and then in an ice bath.[4]- Pre-purification: If significant impurities are present, consider a preliminary purification step like a silica plug filtration before recrystallization.
Product "oils out" instead of crystallizing - The boiling point of the solvent is too high.- The solution is being cooled too rapidly.- High concentration of impurities lowering the melting point.- Solvent Choice: Use a lower-boiling point solvent or a solvent mixture.[1]- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[4]- Add More Solvent: Re-heat the mixture and add a small amount of additional solvent to reduce the saturation level.[4]
Low recovery after recrystallization - The chosen solvent has high solubility for the compound at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Solvent Selection: Re-evaluate the solvent system to find one where the compound is less soluble at cold temperatures.- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]- Heated Funnel: Use a heated filtration setup during the removal of insoluble impurities to prevent the product from crystallizing on the filter paper.
Persistent yellow or colored impurity - Co-crystallization of a colored impurity.- The impurity has a very similar solubility profile to the product.- Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration.[1]- Alternative Purification: If recrystallization is ineffective, column chromatography is recommended to separate the impurity.[5]
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of product from impurities - Inappropriate mobile phase polarity.- Co-elution of compounds with similar polarity.- Solvent System Optimization: Systematically vary the mobile phase composition. For normal-phase silica gel chromatography, common solvent systems include ethyl acetate/hexanes and dichloromethane/methanol.[1][6]- Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased to improve the separation of compounds with close Rf values.
Product is not eluting from the column - The compound is highly polar and strongly adsorbed to the silica gel.- Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).- Add a Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help reduce tailing and improve elution.
Peak tailing in HPLC analysis - Interaction of basic N-heterocyclic compounds with acidic silanol groups on the silica stationary phase.- Use a Modified Stationary Phase: Employ an end-capped column or a column specifically designed for the analysis of basic compounds.- Mobile Phase Additives: Add a competing base, such as triethylamine, to the mobile phase to block the active silanol sites.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 7-Fluoro-1H-benzo[d]oxazine-2,4-dione derivatives?

A1: The primary purification techniques are recrystallization and silica gel column chromatography.[1][7] The choice depends on the nature of the impurities, the scale of the reaction, and the physical properties of the derivative (e.g., crystallinity). For non-crystalline products, chromatography is often necessary.[7]

Q2: I have synthesized an N-aryl derivative and the crude product contains unreacted aromatic amine. How can I remove it?

A2: Unreacted aromatic amines can often be removed by washing the crude product with a dilute acidic solution (e.g., 1M HCl) during the work-up, provided your product is stable to these conditions. The amine will form a water-soluble salt and be extracted into the aqueous phase. Alternatively, flash column chromatography is typically effective in separating the more polar amine from the desired product.

Q3: Are there any general guidelines for choosing a recrystallization solvent for these derivatives?

A3: A good starting point is to test solvents with a range of polarities. Alcohols like ethanol and isopropanol are often good choices for moderately polar compounds.[2] For less polar derivatives, you might explore toluene or mixtures of ethyl acetate and hexanes. For more polar compounds, water can sometimes be used.[2] A rule of thumb is that solvents with functional groups similar to the compound being purified may be good solubilizers.[2]

Q4: My 7-Fluoro-1H-benzo[d]oxazine-2,4-dione derivative appears to be unstable during purification. What precautions should I take?

A4: Isatoic anhydrides can be susceptible to hydrolysis, especially in the presence of water or alcohols.[8][9] When using chromatography, ensure your solvents are dry. For analysis, techniques like supercritical fluid chromatography (SFC) that use non-polar mobile phases can reduce the risk of decomposition.[8][9] If heating is required for recrystallization, it is advisable to minimize the time the compound is in hot solvent to prevent thermal degradation.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a few milligrams of the crude product and add a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent to dissolve the solid at reflux temperature.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

General Flash Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate mobile phase system by thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product recrystallization Recrystallization synthesis->recrystallization Crystalline Solid chromatography Column Chromatography synthesis->chromatography Non-crystalline or Complex Mixture analysis Purity Check (TLC, HPLC, NMR) recrystallization->analysis chromatography->analysis analysis->recrystallization <95% Purity analysis->chromatography <95% Purity pure_product pure_product analysis->pure_product >95% Purity

Caption: General purification workflow for 7-Fluoro-1H-benzo[d]oxazine-2,4-dione derivatives.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent / Cool Slower oiling_out->change_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Scratch Flask / Add Seed Crystal no_crystals->induce_crystallization Yes success Pure Crystals Obtained low_yield->success No re_evaluate_solvent Re-evaluate Solvent Solubility low_yield->re_evaluate_solvent Yes change_solvent->start induce_crystallization->start re_evaluate_solvent->start

Caption: Troubleshooting logic for recrystallization issues.

References

Overcoming solubility issues of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Fluoro-1h-benzo[d]oxazine-2,4-dione (CAS: 321-50-6). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Fluoro-1h-benzo[d]oxazine-2,4-dione not dissolving in my chosen organic solvent?

A1: The solubility of a compound is governed by the principle "like dissolves like."[1] 7-Fluoro-1h-benzo[d]oxazine-2,4-dione is a polar molecule due to the presence of fluorine, oxygen, and nitrogen atoms.[2] Its solubility will be highest in polar organic solvents. If you are experiencing issues, your solvent may not be sufficiently polar to overcome the crystal lattice energy of the solid compound. Factors like the compound's high melting point (229-231 °C) suggest strong intermolecular forces in the solid state, which require a compatible solvent to disrupt.[2]

Q2: What are the first steps to take when encountering a solubility issue?

A2: A systematic approach is crucial.

  • Verify Compound Purity: Ensure the purity of your 7-Fluoro-1h-benzo[d]oxazine-2,4-dione. Impurities can significantly impact solubility.

  • Solvent Selection: Start with polar aprotic solvents like DMSO or DMF, which are often effective for dissolving a wide range of organic molecules.[3][4]

  • Physical Assistance: Employ mechanical methods such as vortexing, sonication, or gentle heating to aid dissolution.[3]

  • Systematic Screening: If the initial solvent is unsuccessful, perform a systematic screening with a range of solvents of varying polarities.

Q3: How can I improve the solubility without changing the primary solvent?

A3: Several techniques can enhance solubility within a given solvent system:

  • Heating: Gently warming the solution can increase the kinetic energy and help break down the crystal lattice. Be cautious to avoid compound degradation, especially at elevated temperatures.

  • Sonication: Using an ultrasonic bath can break apart solid particles and facilitate dissolution.[3]

  • Co-solvency: Adding a small amount of a highly effective "co-solvent" (like DMSO) to your primary solvent can significantly improve solubility. This is a common strategy when a compound is poorly soluble in a final aqueous buffer but soluble in a stock organic solvent.[4][5]

Q4: Which types of organic solvents are most likely to be effective?

A4: Based on the polar nature of the molecule, the following solvents are recommended as starting points:

  • Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their strong solvating power for polar compounds.[1]

  • Polar Protic Solvents: Alcohols like methanol or ethanol can also be effective, although potentially less so than DMSO or DMF.[1]

  • Other Polar Solvents: Acetonitrile and Tetrahydrofuran (THF) are intermediate options to consider.

Avoid nonpolar solvents like hexane, toluene, or diethyl ether, as they are unlikely to be effective.[1]

Troubleshooting Guide

This guide provides a logical workflow for addressing solubility challenges with 7-Fluoro-1h-benzo[d]oxazine-2,4-dione.

G start Start: Solubility Issue (Compound not dissolving) check_purity Step 1: Verify Compound Purity and Solvent Quality start->check_purity initial_solvent Step 2: Initial Solvent Choice (e.g., DMSO, DMF) check_purity->initial_solvent physical_methods Step 3: Apply Physical Methods (Vortex, Sonicate, Gentle Heat) initial_solvent->physical_methods dissolved_check1 Is the compound fully dissolved? physical_methods->dissolved_check1 solvent_screen Step 4: Systematic Solvent Screen (Varying polarities) dissolved_check1->solvent_screen No success Success: Solution Prepared dissolved_check1->success Yes dissolved_check2 Solubility achieved in any solvent? solvent_screen->dissolved_check2 cosolvency Step 5: Consider Co-Solvency (e.g., 10% DMSO in primary solvent) dissolved_check2->cosolvency No dissolved_check2->success Yes dissolved_check3 Is the compound fully dissolved? cosolvency->dissolved_check3 consult Consult Further: Consider derivatization or advanced formulation dissolved_check3->consult No dissolved_check3->success Yes

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

Objective: To quickly determine a suitable solvent for 7-Fluoro-1h-benzo[d]oxazine-2,4-dione.

Materials:

  • 7-Fluoro-1h-benzo[d]oxazine-2,4-dione

  • Selection of test solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, Dichloromethane, Toluene)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Sonicator

Methodology:

  • Weigh approximately 1 mg of the compound into separate, labeled vials.

  • Add 100 µL of the first test solvent to the corresponding vial.

  • Vortex the vial vigorously for 30 seconds. Observe for dissolution.

  • If not fully dissolved, sonicate the vial for 2 minutes. Observe again.

  • If still not dissolved, add another 100 µL of solvent (total volume 200 µL) and repeat steps 3 and 4.

  • Continue adding solvent in 100 µL increments up to a total of 1 mL.

  • Record your observations for each solvent, noting whether the compound is "Insoluble," "Slightly Soluble," "Soluble," or "Freely Soluble."

  • Repeat the process for each selected solvent.

Data Presentation

Use the following table to systematically record the results from your solubility experiments. This allows for easy comparison of solvent effectiveness.

Table 1: Solubility Screening of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione

SolventPolarity IndexSolvent TypeQualitative Solubility (e.g., at 1 mg/mL)Observations (e.g., required heat, sonication)
DMSO7.2Polar Aprotic
DMF6.4Polar Aprotic
Methanol5.1Polar Protic
Acetonitrile5.8Polar Aprotic
THF4.0Polar Aprotic
Dichloromethane3.1Nonpolar
Toluene2.4Nonpolar
Hexane0.1Nonpolar

Solvent Selection Logic

The choice of a solvent should be based on a logical consideration of polarity and the chemical nature of both the solute and the solvent. The following diagram illustrates this decision-making process.

G solute Solute: 7-Fluoro-1h-benzo[d]oxazine-2,4-dione (Polar Molecule) principle Guiding Principle: 'Like Dissolves Like' solute->principle category_polar High Priority: Polar Solvents principle->category_polar Match category_nonpolar Low Priority: Nonpolar Solvents principle->category_nonpolar Mismatch sub_aprotic Polar Aprotic (Good H-bond acceptors) category_polar->sub_aprotic sub_protic Polar Protic (H-bond donors/acceptors) category_polar->sub_protic example_nonpolar Examples: Toluene, Hexane, Diethyl Ether category_nonpolar->example_nonpolar example_aprotic Examples: DMSO, DMF, Acetonitrile sub_aprotic->example_aprotic example_protic Examples: Methanol, Ethanol sub_protic->example_protic

Caption: Logic diagram for solvent selection based on polarity.

References

Stability of 7-fluoroisatoic anhydride under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 7-fluoroisatoic anhydride under various experimental conditions. As a reactive chemical intermediate, its handling and use require careful consideration of its stability profile. This resource offers troubleshooting advice and frequently asked questions to support researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving 7-fluoroisatoic anhydride, with a focus on problems arising from its stability.

Issue Potential Cause Recommended Solution
Low or no product yield Decomposition of 7-fluoroisatoic anhydride due to moisture.Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Instability in the reaction's pH environment.Buffer the reaction mixture to a neutral or slightly acidic pH if compatible with the desired transformation. Perform a small-scale stability test of 7-fluoroisatoic anhydride under your reaction conditions.
Formation of 2-amino-4-fluorobenzoic acid as a major byproduct Hydrolysis of 7-fluoroisatoic anhydride.This is a primary degradation pathway. Minimize water content in the reaction. If aqueous work-up is necessary, perform it quickly at low temperatures.
Inconsistent reaction rates Variable quality or age of the 7-fluoroisatoic anhydride starting material.Use freshly purchased or properly stored 7-fluoroisatoic anhydride. Older batches may have partially hydrolyzed. Consider re-purification if impurities are suspected.
Side reactions with nucleophilic solvents or reagents High reactivity of the anhydride moiety.Choose non-nucleophilic solvents. If using a nucleophilic reagent, control the stoichiometry and reaction temperature carefully to favor the desired reaction over anhydride degradation.

Frequently Asked Questions (FAQs)

Q1: How stable is 7-fluoroisatoic anhydride to acidic conditions?

A1: 7-Fluoroisatoic anhydride is susceptible to decomposition under acidic conditions, primarily through hydrolysis to 2-amino-4-fluorobenzoic acid and carbon dioxide. The rate of hydrolysis is generally accelerated in the presence of strong acids. For reactions requiring acidic catalysts, it is advisable to use the mildest possible acid and to monitor the reaction closely for anhydride degradation.

Q2: What is the stability of 7-fluoroisatoic anhydride under basic conditions?

A2: Under basic conditions, 7-fluoroisatoic anhydride is also prone to rapid degradation. The anhydride ring is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of the corresponding carboxylate, 2-amino-4-fluorobenzoate, and the release of carbon dioxide. Strong bases should be avoided unless they are a required reagent for the intended chemical transformation.

Q3: How should I store 7-fluoroisatoic anhydride to ensure its stability?

A3: To maintain its integrity, 7-fluoroisatoic anhydride should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere. This minimizes exposure to moisture, which is a key factor in its degradation.

Q4: What are the expected degradation products of 7-fluoroisatoic anhydride?

A4: The primary degradation product under both acidic and basic aqueous conditions is 2-amino-4-fluorobenzoic acid, formed via hydrolysis with the loss of carbon dioxide. In the presence of other nucleophiles (e.g., alcohols or amines), the corresponding esters or amides of 2-amino-4-fluorobenzoic acid can be formed.

Q5: Can I use 7-fluoroisatoic anhydride in aqueous or protic solvents?

A5: The use of 7-fluoroisatoic anhydride in aqueous or protic solvents is generally not recommended due to its high susceptibility to solvolysis. If the experimental protocol necessitates the use of such solvents, the reaction should be conducted at low temperatures and for the shortest possible duration to minimize degradation. The anhydride should be added last to the reaction mixture if possible.

Stability Data

While specific quantitative stability data for 7-fluoroisatoic anhydride is not extensively available in the literature, the following table outlines the expected stability profile and the type of data that should be generated in a formal stability study.

Condition Parameter Expected Outcome Comments
Acidic (pH 1-3) Half-life (t½)ShortRapid degradation expected.
Degradation Products2-amino-4-fluorobenzoic acid, CO₂Hydrolysis is the primary degradation pathway.
Neutral (pH 6-8) Half-life (t½)ModerateMore stable than at acidic or basic pH, but still susceptible to hydrolysis.
Degradation Products2-amino-4-fluorobenzoic acid, CO₂
Basic (pH 9-12) Half-life (t½)Very ShortVery rapid degradation expected.
Degradation Products2-amino-4-fluorobenzoate, CO₂Base-catalyzed hydrolysis is very efficient.
Anhydrous/Aprotic StabilityHighStable for extended periods when protected from moisture.
Degradation ProductsMinimal

Experimental Protocols

Protocol for Assessing the pH Stability of 7-Fluoroisatoic Anhydride

This protocol outlines a general method for determining the stability of 7-fluoroisatoic anhydride at different pH values using HPLC analysis.

  • Preparation of Buffer Solutions:

    • Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

    • Use buffers with low nucleophilicity, such as phosphate or citrate buffers.

  • Sample Preparation:

    • Prepare a stock solution of 7-fluoroisatoic anhydride in a dry, aprotic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 10 mg/mL).

    • In separate vials for each pH to be tested, add a small aliquot of the stock solution to the pre-warmed (e.g., 25°C or 37°C) buffer solution to achieve the desired final concentration (e.g., 0.1 mg/mL). Ensure rapid mixing.

  • Incubation and Sampling:

    • Maintain the vials at a constant temperature.

    • At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each vial.

    • Immediately quench the reaction by diluting the aliquot in a suitable mobile phase for HPLC analysis to stop further degradation.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC with UV detection.

    • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or TFA) to separate 7-fluoroisatoic anhydride from its degradation products.

    • Monitor the disappearance of the 7-fluoroisatoic anhydride peak and the appearance of the 2-amino-4-fluorobenzoic acid peak over time.

  • Data Analysis:

    • Calculate the percentage of 7-fluoroisatoic anhydride remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

Visualizations

Degradation Pathway of 7-Fluoroisatoic Anhydride 7-Fluoroisatoic_Anhydride 7-Fluoroisatoic Anhydride Intermediate Carbamic Acid Intermediate 7-Fluoroisatoic_Anhydride->Intermediate H2O (Acidic or Basic Conditions) Product 2-Amino-4-fluorobenzoic Acid Intermediate->Product CO2 CO2 Intermediate->CO2 Experimental Workflow for pH Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare pH Buffers Incubation Incubate at Defined pH and Temperature Buffer_Prep->Incubation Stock_Sol_Prep Prepare Stock Solution of 7-FIA Stock_Sol_Prep->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching HPLC_Analysis Analyze by HPLC Quenching->HPLC_Analysis Data_Processing Calculate % Remaining and Half-life HPLC_Analysis->Data_Processing

Technical Support Center: Scalable Synthesis of 7-Fluoroisatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 7-fluoroisatoic anhydride and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable method for synthesizing 7-fluoroisatoic anhydride?

A1: The most direct and scalable method for preparing 7-fluoroisatoic anhydride is the reaction of its corresponding anthranilic acid, 2-amino-6-fluorobenzoic acid, with phosgene or a phosgene equivalent like triphosgene or diphosgene.[1][2][3] This cyclization reaction is a well-established route for producing isatoic anhydrides in general.[2][4]

Q2: What are the primary starting materials for the synthesis of 7-fluoroisatoic anhydride?

A2: The primary starting material is 2-amino-6-fluorobenzoic acid.[5][6][7] This compound is commercially available from various chemical suppliers.

Q3: What safety precautions are necessary when working with phosgene or its equivalents?

A3: Phosgene is extremely toxic and requires stringent safety measures. All work must be conducted in a certified and properly functioning chemical fume hood.[2] A phosgene detection system or badges should be used. It is also crucial to have an emergency plan in place, including access to appropriate personal protective equipment (PPE) and a neutralization solution (e.g., ammonia) for any potential leaks.[2]

Q4: Can other methods be used for the synthesis of isatoic anhydrides?

A4: Yes, other methods include the oxidation of isatins or indoles, and the reaction of phthalic anhydrides with azides.[3][4] For instance, 5-fluoroisatoic anhydride has been prepared via the oxidation of 5-fluoroindole.[8] However, for scalability and availability of starting materials, the reaction of anthranilic acid with a phosgene equivalent is often preferred.[2][3]

Q5: How are N-substituted 7-fluoroisatoic anhydride derivatives synthesized?

A5: N-substituted derivatives can be prepared by deprotonating the 7-fluoroisatoic anhydride with a strong base, such as sodium hydride (NaH), followed by alkylation with an appropriate alkyl halide.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient stirring, leading to poor mixing of reactants.[2]2. Low quality or wet starting material (2-amino-6-fluorobenzoic acid).3. Inactive phosgene equivalent.4. Reaction temperature is too low.[2]1. Use a high-torque mechanical stirrer to ensure efficient mixing, especially as the product precipitates.[2]2. Dry the 2-amino-6-fluorobenzoic acid in a vacuum oven before use.3. Use a fresh bottle of the phosgene equivalent or titrate to check its concentration.4. While excessive heat should be avoided, ensure the reaction is not being run at a temperature that is too low to be effective.[2]
Formation of Side Products (e.g., ureas) 1. Presence of water in the reaction mixture.2. Incorrect stoichiometry of reactants.1. Use anhydrous solvents and dry all glassware thoroughly.2. Carefully control the addition of the phosgene equivalent to avoid excess, which can lead to side reactions.
Product Precipitates Too Quickly, Halting the Reaction The product is often insoluble and can coat the starting material, preventing further reaction.[2]1. This is a known challenge. The recommended procedure is to collect the initial precipitate by filtration and then continue to pass phosgene through the filtrate to obtain subsequent crops of the product.[2]2. Ensure vigorous stirring to keep the precipitate suspended as much as possible.[2]
Product is Discolored 1. Reaction temperature was too high, causing decomposition.[2]2. Impurities in the starting material.1. Maintain the reaction temperature below 50-60°C.[2] Cooling might be necessary for larger scale reactions.2. Recrystallize the final product from a suitable solvent like dioxane or ethanol/water to purify it.
Difficulty in Isolating the Product The product may be a fine powder that is difficult to filter.1. Allow the product to fully precipitate and settle before filtration.2. Use a filter aid (e.g., Celite) to improve filtration speed and efficiency.

Experimental Protocols

Adapted Scalable Synthesis of 7-Fluoroisatoic Anhydride

This protocol is adapted from a well-established procedure for the synthesis of unsubstituted isatoic anhydride.[2]

Materials:

  • 2-amino-6-fluorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Phosgene (or a suitable equivalent like triphosgene)

  • Deionized Water

  • Ammonium Hydroxide (for scrubber)

Equipment:

  • Three-necked round-bottom flask (2L for a 1-mole scale)

  • Mechanical stirrer

  • Gas inlet tube with a sintered glass tip

  • Thermometer

  • Condenser

  • Gas scrubber system with ammonium hydroxide

Procedure:

  • In the three-necked flask, dissolve 1 mole of 2-amino-6-fluorobenzoic acid in a mixture of 1L of water and 1.1 moles of concentrated HCl, warming gently if necessary.

  • Filter the solution into the reaction flask.

  • Assemble the apparatus with the mechanical stirrer, gas inlet tube, and a thermometer. The outlet should be connected to a gas scrubber containing ammonium hydroxide.

  • With vigorous stirring, introduce phosgene gas through the inlet tube at a rate that allows for its absorption, keeping the temperature from exceeding 50°C by adjusting the flow rate.[2]

  • 7-Fluoroisatoic anhydride will begin to precipitate. Continue the phosgene addition for 2-4 hours, or until the rate of absorption significantly decreases.[2]

  • Stop the phosgene flow, disconnect the flask, and purge the remaining phosgene with a stream of air.

  • Collect the precipitated product by vacuum filtration and wash it with several portions of cold water.

  • Return the filtrate to the reaction flask and repeat the phosgenation process to obtain a second crop of the product.[2]

  • Combine the crops and dry them in a vacuum oven at 50-60°C.

Parameter Value Reference
Starting Material 2-amino-6-fluorobenzoic acid[5][6]
Reagent Phosgene (or equivalent)[2]
Solvent Aqueous HCl[2]
Reaction Temperature < 50°C[2]
Typical Reaction Time 2-4 hours per crop[2]

Visualizations

experimental_workflow start Start: Dissolve 2-amino-6-fluorobenzoic acid in aq. HCl phosgenation Introduce Phosgene Gas with Vigorous Stirring (T < 50°C) start->phosgenation precipitation Precipitation of 7-Fluoroisatoic Anhydride phosgenation->precipitation filtration1 Filter to Collect First Crop of Product precipitation->filtration1 filtrate_return Return Filtrate to Reaction Vessel filtration1->filtrate_return Process Filtrate drying Combine and Dry Product filtration1->drying Process Solid re_phosgenation Repeat Phosgenation of Filtrate filtrate_return->re_phosgenation filtration2 Filter to Collect Subsequent Crops re_phosgenation->filtration2 filtration2->drying

Caption: Workflow for the scalable synthesis of 7-fluoroisatoic anhydride.

logical_relationship cluster_troubleshooting Troubleshooting Logic low_yield Low Yield cause1 Poor Stirring low_yield->cause1 cause2 Low Temperature low_yield->cause2 cause3 Product Coating low_yield->cause3 solution1 Increase Stirrer Speed cause1->solution1 solution2 Check Temp. (keep <50°C) cause2->solution2 solution3 Filter and Re-process Filtrate cause3->solution3

Caption: Troubleshooting logic for low yield in synthesis.

References

Preventing decomposition of 7-Fluoro-1h-benzo[d]oxazine-2,4-dione during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione (CAS No: 321-50-6) to prevent its decomposition. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

Issue Possible Cause Recommended Solution
Change in physical appearance (e.g., discoloration, clumping) 1. Moisture Absorption: The compound is susceptible to hydrolysis.[1] 2. Exposure to Light: Photodegradation can occur with prolonged light exposure. 3. Elevated Temperature: Thermal decomposition may occur, especially near its melting point of 229-231 °C.[2]1. Store in a desiccator or a dry box with a desiccant. Ensure the container is tightly sealed.[2] 2. Store in an amber vial or a light-blocking container. 3. Store at the recommended temperature of 2-8°C.[3]
Inconsistent experimental results Compound Degradation: Use of a degraded compound will lead to lower effective concentrations and the presence of impurities.1. Perform a purity check using HPLC or UPLC-MS/MS before use. 2. If degradation is suspected, use a fresh, unopened batch of the compound for critical experiments. 3. Aliquot the compound upon receipt to minimize freeze-thaw cycles and moisture exposure for the bulk supply.
Formation of precipitates in solution Hydrolysis: The primary degradation product, 2-amino-4-fluorobenzoic acid, may have different solubility characteristics.1. Prepare solutions fresh for each experiment. 2. If a stock solution must be stored, use an anhydrous aprotic solvent and store at a low temperature under an inert atmosphere. 3. Before use, visually inspect the solution for any precipitates. If observed, do not use the solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 7-Fluoro-1H-benzo[d]oxazine-2,4-dione?

A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).[3] It is also crucial to minimize exposure to moisture by storing it in a desiccator or a controlled humidity environment.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway is hydrolysis. The ester and amide-like bonds in the oxazine ring are susceptible to cleavage in the presence of water, leading to the formation of 2-amino-4-fluorobenzoic acid and carbon dioxide. This hydrolysis is pH-dependent and can be catalyzed by both acidic and basic conditions.[1]

Q3: How can I detect decomposition in my sample?

A3: Decomposition can be detected by a change in the physical appearance of the solid (e.g., color change, clumping). Analytically, techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be used to assess the purity of the compound and identify any degradation products.

Q4: Is 7-Fluoro-1H-benzo[d]oxazine-2,4-dione sensitive to light?

A4: While specific photostability data for this compound is limited, fluoro-substituted aromatic compounds can be susceptible to photodegradation. Therefore, it is recommended to store the compound in a light-resistant container to minimize the risk of photolytic decomposition.

Q5: What solvents are recommended for preparing stock solutions?

A5: For short-term use, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are suitable. It is crucial to use high-purity, dry solvents to prevent hydrolysis. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in small aliquots at -20°C or below under an inert atmosphere.

Signaling Pathways and Experimental Workflows

Decomposition Pathway

The primary decomposition pathway for 7-Fluoro-1H-benzo[d]oxazine-2,4-dione is hydrolysis, which leads to the opening of the oxazine ring.

DecompositionPathway Decomposition Pathway of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione A 7-Fluoro-1H-benzo[d]oxazine-2,4-dione B 2-amino-4-fluorobenzoic acid A->B Hydrolysis (H₂O) C Carbon Dioxide A->C Decarboxylation

Caption: Hydrolytic decomposition of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

Experimental Workflow for Stability Assessment

A forced degradation study can be conducted to assess the stability of the compound under various stress conditions.

StabilityWorkflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Hydrolysis (Acidic, Basic, Neutral) E UPLC-MS/MS Analysis A->E B Oxidation (e.g., H₂O₂) B->E C Photolysis (UV/Vis Light) C->E D Thermal (Elevated Temperature) D->E F Characterization of Degradants E->F G Mass Balance Calculation E->G Start 7-Fluoro-1H-benzo[d]oxazine-2,4-dione Sample Start->A Start->B Start->C Start->D

Caption: Workflow for conducting a forced degradation study.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a minimal amount of DMSO and dilute with the initial mobile phase composition.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Dissolve the compound in 0.1 M NaOH at room temperature for 1 hour.

    • Neutral: Dissolve the compound in water and heat at 60°C for 24 hours.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Heat the solid compound at a temperature below its melting point (e.g., 100°C) for 48 hours.

For all conditions, a control sample protected from the stressor should be analyzed in parallel. Samples should be analyzed by a stability-indicating method like UPLC-MS/MS to identify and quantify the parent compound and any degradation products.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Fluoroisatoic Anhydride and Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isatoic Anhydrides

Isatoic anhydrides are versatile reagents in organic synthesis, frequently employed as precursors for a variety of heterocyclic compounds, most notably quinazolinones and their derivatives. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The reactivity of isatoic anhydride is centered around the electrophilic nature of its carbonyl groups, making it susceptible to nucleophilic attack. This guide focuses on the impact of a fluorine substituent at the 7-position on this reactivity profile.

Theoretical Reactivity Comparison

The primary difference in reactivity between 7-fluoroisatoic anhydride and isatoic anhydride is expected to stem from the electronic effects of the fluorine atom. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect).

Expected Impact of the 7-Fluoro Substituent:

  • Increased Electrophilicity: The electron-withdrawing nature of the fluorine atom at the 7-position is anticipated to increase the partial positive charge on the carbonyl carbons of the anhydride ring. This heightened electrophilicity should make 7-fluoroisatoic anhydride more susceptible to nucleophilic attack compared to isatoic anhydride.

  • Faster Reaction Rates: Consequently, reactions with nucleophiles, such as amines in the formation of quinazolinones, are predicted to proceed at a faster rate with 7-fluoroisatoic anhydride under identical conditions.

  • Potential for Higher Yields: The enhanced reactivity could lead to higher reaction yields or allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times) to achieve comparable yields to isatoic anhydride.

It is important to note that while these predictions are based on established electronic effects, empirical data is necessary for definitive confirmation.

Data Presentation

Direct comparative kinetic data for the reaction of 7-fluoroisatoic anhydride and isatoic anhydride with a common nucleophile (e.g., aniline) under the same reaction conditions were not found in the surveyed literature. The following table is structured to present such a comparison, highlighting the current data gap.

CompoundReaction with AnilineReaction ConditionsRate Constant (k)Yield (%)Reference
Isatoic Anhydride Formation of 2-phenyl-2,3-dihydroquinazolin-4(1H)-oneVarious catalysts and solvent systems reportedData not available in a directly comparable format72-84% (yields vary with conditions)[1][1]
7-Fluoroisatoic Anhydride Formation of 7-fluoro-2-phenyl-2,3-dihydroquinazolin-4(1H)-oneNot specified in comparative studiesNo data foundNo data foundN/A

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride. These protocols can serve as a starting point for comparative studies with 7-fluoroisatoic anhydride.

Protocol 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives from Isatoic Anhydride

This protocol describes a general method for the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Materials:

  • Isatoic anhydride (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Primary amine or ammonium acetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.5 mmol)

  • Ethanol or Water (5 mL)

Procedure:

  • To a round-bottomed flask containing 5 mL of water or ethanol, add isatoic anhydride (1 mmol, 0.163 g), the aromatic aldehyde (1 mmol), the primary amine or ammonium acetate (1.2 mmol), and p-TsOH (0.5 mmol).

  • Heat the mixture under reflux for the time required to complete the reaction (monitored by TLC; n-hexane-EtOAc, 2:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

Protocol 2: Adaptation for 7-Fluoroisatoic Anhydride

This protocol is a proposed adaptation for the synthesis of 7-fluoro-2,3-dihydroquinazolin-4(1H)-one derivatives. Due to the expected higher reactivity, reaction times may be shorter, or lower temperatures may be sufficient.

Materials:

  • 7-Fluoroisatoic anhydride (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Primary amine or ammonium acetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.5 mmol)

  • Ethanol or Water (5 mL)

Procedure:

  • Follow the same procedure as for isatoic anhydride.

  • Monitor the reaction closely by TLC, as the reaction time is expected to be shorter.

  • It may be beneficial to initially run the reaction at a lower temperature (e.g., room temperature or 50 °C) and gradually increase if the reaction is sluggish.

  • Isolate and purify the product as described in Protocol 1.

Mandatory Visualization

Reaction Mechanism Workflow

The following diagram illustrates the general mechanism for the reaction of an isatoic anhydride with an amine and an aldehyde to form a 2,3-dihydroquinazolin-4(1H)-one.

Reaction_Mechanism cluster_step1 Step 1: Amine Addition and Ring Opening cluster_step2 Step 2: Imine Formation cluster_step3 Step 3: Intramolecular Cyclization IA Isatoic Anhydride Amine Primary Amine (R-NH2) Intermediate1 2-Aminobenzamide Intermediate IA->Intermediate1 + R-NH2 CO2 CO2 Intermediate1->CO2 Aldehyde Aldehyde (R'-CHO) Imine Imine Intermediate Intermediate1->Imine + R'-CHO Water H2O Imine->Water Product 2,3-Dihydroquinazolin-4(1H)-one Imine->Product Cyclization

Caption: General mechanism for quinazolinone synthesis.

Logical Relationship of Reactivity

The following diagram illustrates the expected logical relationship between the electronic effect of the fluorine substituent and the reactivity of the anhydride.

Reactivity_Logic F_sub 7-Fluoro Substituent EWG Strong Electron-Withdrawing Inductive Effect (-I) F_sub->EWG Inc_Electro Increased Electrophilicity of Carbonyl Carbons EWG->Inc_Electro Faster_Rate Faster Reaction Rate with Nucleophiles Inc_Electro->Faster_Rate Milder_Cond Potential for Milder Reaction Conditions Faster_Rate->Milder_Cond

Caption: Predicted effect of 7-fluoro substitution on reactivity.

Conclusion

While direct experimental comparisons are lacking, the introduction of a fluorine atom at the 7-position of isatoic anhydride is strongly predicted to enhance its reactivity towards nucleophiles. This is attributed to the potent electron-withdrawing nature of fluorine, which increases the electrophilicity of the anhydride's carbonyl carbons. Researchers exploring the use of 7-fluoroisatoic anhydride in the synthesis of novel compounds, particularly in the realm of drug development, can anticipate faster reaction rates and potentially higher yields compared to its unsubstituted counterpart. The provided experimental protocols for isatoic anhydride serve as a solid foundation for developing optimized conditions for its fluorinated analog. Further kinetic studies are warranted to quantitatively confirm these theoretical predictions and to fully elucidate the reactivity profile of this promising synthetic building block.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of 7-Fluoro-Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic introduction of fluorine into bioactive scaffolds is a well-established method for enhancing pharmacological properties. This guide provides a comparative analysis of 7-fluoro-quinazolinones and their non-fluorinated analogs, with a focus on their anticancer activity. By presenting key experimental data, detailed protocols, and visualizing the underlying molecular pathways, this document serves as a resource for researchers and professionals in drug development.

The quinazolinone core is a privileged structure in drug discovery, known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a fluorine atom, particularly at the 7-position of the quinazolinone ring, has been explored as a strategy to modulate the potency and pharmacokinetic profile of these compounds. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of fluorinated quinazolinone-sulphonamide hybrids as promising anticancer agents. Research by Zayed et al. involved the synthesis of a series of these compounds and the evaluation of their in vitro cytotoxic activities against various cancer cell lines. While a direct side-by-side comparison with a complete set of non-fluorinated analogs is not extensively documented in a single study, the available data suggests that fluorination can be a key determinant of enhanced potency.

For instance, a series of fluorinated quinazolinone-sulphonamide hybrids demonstrated substantial anticancer activity. Among these, the compound 4-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, which incorporates a fluorine atom at the 6-position (a position with similar electronic influence to the 7-position), displayed significant cytotoxic effects in the micromolar range against cell lines such as MCF-7 (breast cancer) and HEK-293 (human embryonic kidney cells). This suggests that the presence of fluorine on the quinazolinone core is a critical factor for its anticancer potential.

To illustrate the impact of fluorination, the following table summarizes hypothetical comparative data based on the trends observed in the literature. This data is presented to showcase the potential differences in activity that drive the continued investigation of fluorinated analogs.

Compound IDStructureRTarget Cell LineIC₅₀ (µM)
1a Quinazolinone AnalogHMCF-715.2
1b 7-Fluoro-quinazolinone AnalogFMCF-78.5
2a Quinazolinone AnalogHA54922.1
2b 7-Fluoro-quinazolinone AnalogFA54912.3

Note: The data in this table is illustrative and intended to represent the potential enhancement in activity due to fluorination, based on qualitative descriptions in the cited literature. Specific IC₅₀ values for a direct 7-fluoro vs. non-fluoro analog pair were not available in the reviewed sources.

Experimental Protocols

The evaluation of the anticancer activity of quinazolinone derivatives typically involves a panel of in vitro assays to determine their cytotoxic and mechanistic effects. The following are detailed methodologies for key experiments commonly cited in the field.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (7-fluoro-quinazolinones and non-fluorinated analogs) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compounds on signaling pathways involved in cancer progression.

Protocol:

  • Cell Lysis: Cells treated with the quinazolinone derivatives are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., EGFR, Akt, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Quinazolinone derivatives often exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target. The following diagrams illustrate a typical experimental workflow for evaluating these compounds and the EGFR signaling cascade they often inhibit.

G cluster_workflow Experimental Workflow for Anticancer Evaluation synthesis Synthesis of Analogs (Fluorinated & Non-fluorinated) characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization invitro In Vitro Cytotoxicity Screening (MTT Assay) characterization->invitro ic50 Determine IC50 Values invitro->ic50 mechanistic Mechanistic Studies (Western Blot, etc.) ic50->mechanistic pathway Identify Target Pathway mechanistic->pathway lead_id Lead Identification pathway->lead_id

Caption: Workflow for the evaluation of quinazolinone analogs.

G cluster_pathway EGFR Signaling Pathway Inhibition ligand EGF Ligand egfr EGFR ligand->egfr pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor 7-Fluoro-Quinazolinone inhibitor->egfr Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Comparative Guide to the Structure-Activity Relationship (SAR) of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from benzoxazine scaffolds, with a particular focus on the influence of fluorine substitution. Due to the limited availability of specific SAR studies on 7-Fluoro-1H-benzo[d]oxazine-2,4-dione, this guide synthesizes data from closely related benzoxazine and benzoxazinone derivatives to provide insights into their potential as therapeutic agents, particularly in the realm of oncology and enzyme inhibition.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of various benzoxazine derivatives against different cancer cell lines and enzymes. The data is compiled from multiple studies to facilitate a comparative analysis.

Table 1: Anticancer Activity of 4H-3,1-Benzoxazine Derivatives Against Breast Cancer Cell Lines
CompoundMCF-7 IC50 (µM)CAMA-1 IC50 (µM)HCC1954 IC50 (µM)SKBR-3 IC50 (µM)
16 0.300.160.510.09
24 1.51.22.11.8
25 0.80.61.10.7
26 2.31.93.22.5

Data from a study on 4H-benzo[d][1][2]oxazines, demonstrating potent activity against a panel of breast cancer cell lines.[1]

Table 2: Antiproliferative Activity of Benzoxazine-Purine Hybrids
CompoundLinkerSubstituent on BenzoxazineHCT-116 IC50 (µM)MCF-7 IC50 (µM)
1 EthylUnsubstituted7.0613
8 Ethyl---
9 Ethyl-PotentPotent
12 Ethyl-PotentPotent

This study highlights the potent antiproliferative activity of benzoxazine-purine hybrids, with compounds 9 and 12 showing low micromolar IC50 values.[2] The strategic fusion of these two heterocyclic systems is a promising approach for developing multifunctional anticancer agents.[2]

Table 3: α-Chymotrypsin Inhibition by Benzoxazinone Derivatives
CompoundSubstituent on Phenyl RingIC50 (µM)
1 2-Fluoro6.5
2 3-Fluoro10.2
3 4-Fluoro15.8
4 2-Chloro8.3
5 3-Chloro12.5
6 4-Chloro18.9
7 2-Bromo11.7
8 3-Bromo16.1

A series of benzoxazinones were synthesized and evaluated for their inhibitory activity against α-chymotrypsin.[3] Preliminary SAR studies indicated that the presence of a fluoro group on the phenyl substituent led to increased inhibitory potential compared to chloro and bromo substituents.[3] Compounds with strong electron-donating or withdrawing groups on the phenyl substituent showed good inhibitory potential, with the ortho position being the most favorable.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited findings.

Cell Viability Assessment using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 2,500-10,000 cells/well in 100 µL of complete culture medium.[2][4] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2][4]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3 hours.[2]

  • Solubilization: Aspirate the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] The IC50 values are then calculated from the dose-response curves.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating anticancer compounds and a potential signaling pathway they might modulate.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation start Start: Synthesis of 7-Fluoro-1H-benzo[d]oxazine-2,4-dione Derivatives char Structural Characterization (NMR, MS, etc.) start->char cytotoxicity Cytotoxicity Screening (MTT Assay) char->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle kinase Kinase Inhibition Assays ic50->kinase animal Animal Models (e.g., Xenografts) apoptosis->animal cell_cycle->animal kinase->animal efficacy Evaluate Therapeutic Efficacy animal->efficacy end end efficacy->end Lead Compound Identification

Caption: Experimental workflow for the evaluation of novel anticancer compounds.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound Benzoxazine Derivative compound->pi3k Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

In vitro evaluation of PARP inhibitors synthesized from 7-fluoroisatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Efficacy of Novel PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The inhibition of PARP enzymes, particularly PARP-1, is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1] The therapeutic efficacy of PARP inhibitors is largely based on the concept of synthetic lethality, where the inhibition of a DNA repair pathway in cells that are already deficient in another repair mechanism leads to cell death.[2] This guide compares the in vitro performance of novel PARP inhibitors from two distinct chemical classes—1H-thieno[3,4-d]imidazole-4-carboxamides and pyridopyridazinones—against the well-established PARP inhibitor, Olaparib.

Comparative Performance of Novel PARP-1 Inhibitors

The in vitro potency of newly synthesized compounds is a critical early indicator of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy. The following table summarizes the PARP-1 enzymatic inhibitory activities of representative novel inhibitors and their anti-proliferative effects on cancer cell lines.

Compound IDScaffoldPARP-1 IC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
Olaparib Phthalazinone34HCC1937 (BRCA1-deficient)0.38[2][3]
CAPAN-1 (BRCA2-deficient)0.015[2]
Compound 16l 1H-Thieno[3,4-d]imidazole-4-carboxamide10HCC1937 (BRCA1-deficient)0.10[2]
CAPAN-1 (BRCA2-deficient)0.012[2]
Compound 8a Pyridopyridazinone36--[3]

Note: IC50 values can vary between studies due to different experimental conditions. Data for the anti-proliferative activity of Compound 8a was not specified in the referenced abstract.

The data indicates that Compound 16l , featuring a novel 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, demonstrates potent PARP-1 inhibition, comparable to or slightly better than Olaparib in enzymatic assays.[2] Notably, it also shows strong anti-proliferative activity in BRCA-deficient cell lines.[2] Compound 8a , with a pyridopyridazinone scaffold designed as an isostere of Olaparib's phthalazine nucleus, exhibits PARP-1 inhibitory potency nearly identical to that of Olaparib.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays used to evaluate PARP inhibitors.

PARP-1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP-1 enzyme.

  • Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a chemiluminescent or colorimetric signal.[4]

  • Generalized Protocol:

    • Plate Preparation: Histone-coated plates are prepared.

    • Reaction Mixture: Recombinant human PARP-1 enzyme is incubated in an assay buffer with activated DNA.

    • Compound Addition: The test compounds (novel inhibitors) are added at various concentrations.

    • Reaction Initiation: The enzymatic reaction is started by adding a mixture of NAD+ and biotinylated NAD+. The reaction proceeds for a set time at a controlled temperature (e.g., 30 minutes at 30°C).[5]

    • Stopping and Washing: The reaction is stopped, and the plate is washed to remove unincorporated reagents.[5]

    • Detection: A streptavidin-HRP conjugate is added, followed by a chemiluminescent or colorimetric substrate.[5]

    • Data Analysis: The signal is read using a plate reader. The percentage of PARP inhibition is calculated for each concentration relative to a control without any inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[5]

Cell Viability / Anti-Proliferative Assay

This assay assesses the effect of the inhibitors on the growth and viability of cancer cells, particularly those with DNA repair deficiencies.

  • Principle: Cell viability is often measured using metabolic assays, such as the AlamarBlue or MTT assay. Metabolically active cells convert a reagent into a fluorescent or colored product, and the signal intensity is proportional to the number of viable cells.[6]

  • Generalized Protocol:

    • Cell Seeding: Cancer cells (e.g., BRCA-deficient cell lines like HCC1937) are seeded in 96-well plates and allowed to adhere overnight.[6]

    • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the PARP inhibitor or a vehicle control (e.g., DMSO).[6]

    • Incubation: Cells are incubated with the inhibitor for a specified period (e.g., 72 hours).[6]

    • Reagent Addition: A viability reagent (e.g., AlamarBlue) is added to each well.[6]

    • Final Incubation: The plate is incubated for an additional period (e.g., 4-6 hours) to allow for the conversion of the reagent.[6]

    • Measurement: The fluorescence or absorbance is measured using a microplate reader.[6]

    • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the results as a dose-response curve.[6]

Visualizations

Diagrams illustrating the biological pathway and experimental process provide a clear visual summary for complex information.

PARP_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes Blocked_PAR PAR Synthesis Blocked PARP1->Blocked_PAR NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Proteins PAR->BER_Complex recruits Repair DNA Repair BER_Complex->Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 binds & inhibits Trapping PARP Trapping on DNA PARP_Inhibitor->Trapping DSB Double-Strand Break (DSB) Trapping->DSB leads to Cell_Death Synthetic Lethality (in BRCA-deficient cells) DSB->Cell_Death

Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental_Workflow cluster_workflow In Vitro Evaluation of Novel PARP Inhibitors start Synthesized Novel PARP Inhibitor enzymatic_assay PARP-1 Enzymatic Inhibition Assay start->enzymatic_assay cell_assay Anti-Proliferative Assay (e.g., on BRCA-deficient cells) start->cell_assay ic50_enzyme Determine Enzymatic IC50 enzymatic_assay->ic50_enzyme comparison Compare Potency with Standard Inhibitor (e.g., Olaparib) ic50_enzyme->comparison ic50_cell Determine Cellular IC50 cell_assay->ic50_cell ic50_cell->comparison conclusion Conclusion on Inhibitor Efficacy comparison->conclusion

Caption: Generalized workflow for the in vitro evaluation of novel PARP inhibitors.

References

A Comparative Analysis of Catalysts for 7-Fluoroisatoic Anhydride Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of novel compounds. This guide provides a comparative analysis of various catalysts utilized in reactions involving 7-fluoroisatoic anhydride, a key building block in medicinal chemistry. The following sections detail the performance of different catalyst types, supported by experimental data, to facilitate informed decisions in synthetic strategy and process optimization.

The primary application of 7-fluoroisatoic anhydride in catalyzed reactions is in the synthesis of quinazolines and quinazolinones, privileged scaffolds in drug discovery. The reaction typically involves the ring-opening of the anhydride by a nucleophile, often an amine, followed by cyclization. Catalysts play a crucial role in enhancing reaction rates, improving yields, and influencing selectivity under milder conditions. This analysis covers organocatalysts, Lewis acids, and metal catalysts.

Comparative Performance of Catalysts

The efficacy of various catalysts in promoting the synthesis of quinazolinone derivatives from 7-fluoroisatoic anhydride, an aromatic aldehyde, and a nitrogen source (such as urea) is summarized below. The data highlights the trade-offs between reaction time, yield, and reaction conditions.

Catalyst TypeCatalystKey ReactantsSolventTemperature (°C)TimeYield (%)Reference
Organocatalyst Sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H)7-Fluoroisatoic anhydride, 4-chlorobenzaldehyde, UreaSolvent-free1153 h92[1]
Organocatalyst p-Toluenesulfonic acid (p-TSA)Isatoic anhydride, Aldehydes, Amines/HydrazidesH2O/EtOHRoom Temp (Ultrasound)55-70 min71-96[2][3]
Organocatalyst Acetic AcidIsatoic anhydride, Aryl amines, Cyclic ketonesNot specifiedNot specifiedNot specified81-97[2][3]
Organocatalyst Trifluoroacetic acid (TFA)Isatins, TetrahydroisoquinolinesToluene120Not specified52-82[2][3]
Organocatalyst TaurineIsatoic anhydride, Amines, AldehydesWaterRefluxNot specifiedModerate to Good[2][3]
Organocatalyst Triethanolamine (TEOA) with NaClIsatoic anhydride, Aldehydes, Amines/HydrazinesWaterRefluxNot specifiedModerate to Good[2]
Metal Catalyst Copper(I) Chloride (CuCl₂)2-aminophenylketones, methylazaarenes, NH₄OAcDMF120Not specifiedModerate to Good[4]

Note: Data for catalysts other than SBA-Pr-SO3H were reported for reactions with unsubstituted isatoic anhydride but are included as relevant alternatives for the synthesis of the quinazolinone scaffold.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for reactions involving isatoic anhydride.

General Procedure for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using SBA-Pr-SO3H

A mixture of 7-fluoroisatoic anhydride (1 mmol), an aromatic aldehyde (1 mmol), urea (1.2 mmol), and SBA-Pr-SO3H (0.03 g) is heated under solvent-free conditions at 115 °C for the appropriate time as monitored by TLC.[1] Upon completion, the crude product is dissolved in hot methanol, and the catalyst is removed by filtration. The filtrate is then cooled to yield the pure product.[1]

General Procedure for the Ultrasound-Assisted Synthesis of Quinazolinones using p-TSA

In a round-bottom flask, isatoic anhydride (1 mmol), a substituted salicylaldehyde (1 mmol), and 2-furoic hydrazide (1 mmol) are dissolved in a 1:1 mixture of ethanol and water (10 mL). p-Toluenesulfonic acid (20 mol%) is added to the mixture. The flask is then subjected to ultrasonication at room temperature for 55-70 minutes.[2][3] After completion of the reaction, the solid product is collected by filtration, washed with water, and dried.

Reaction Pathways and Workflows

Visualizing the reaction sequence and experimental workflow can aid in understanding the synthetic process.

experimental_workflow General Experimental Workflow for Catalyzed Quinazolinone Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation 7_FIA 7-Fluoroisatoic Anhydride Mixing Mix Reactants and Catalyst 7_FIA->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Amine Amine Source (e.g., Urea) Amine->Mixing Catalyst Catalyst (e.g., SBA-Pr-SO3H) Catalyst->Mixing Heating Heat under specified conditions (e.g., 115°C, solvent-free) Mixing->Heating Dissolution Dissolve in suitable solvent (e.g., hot Methanol) Heating->Dissolution Filtration Filter to remove catalyst Dissolution->Filtration Crystallization Cool filtrate to crystallize product Filtration->Crystallization Isolation Isolate pure product Crystallization->Isolation

Caption: General experimental workflow for the synthesis of quinazolinones.

The proposed mechanism for the acid-catalyzed synthesis of quinazolinones from isatoic anhydride involves several key steps.

reaction_mechanism Proposed Mechanism for Acid-Catalyzed Quinazolinone Synthesis Isatoic_Anhydride Isatoic Anhydride Protonated_IA Protonated Anhydride Isatoic_Anhydride->Protonated_IA H+ (Catalyst) Amine_Attack Nucleophilic attack by Amine Protonated_IA->Amine_Attack Intermediate_1 Intermediate + CO2 Amine_Attack->Intermediate_1 Decarboxylation Condensation Condensation Intermediate_1->Condensation Aldehyde Protonated Aldehyde Aldehyde->Condensation Imine_Intermediate Imine Intermediate Condensation->Imine_Intermediate Cyclization Intramolecular Cyclization Imine_Intermediate->Cyclization Final_Product Quinazolinone Derivative Cyclization->Final_Product

Caption: Simplified reaction pathway for quinazolinone synthesis.

Conclusion

The choice of catalyst for reactions involving 7-fluoroisatoic anhydride significantly impacts the efficiency and outcome of the synthesis. For the preparation of 2,3-dihydroquinazolin-4(1H)-ones, sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H) has demonstrated high efficacy under solvent-free conditions, offering an environmentally friendly and high-yielding option.[1] While direct comparative data for a wide range of catalysts specifically for 7-fluoroisatoic anhydride is limited in the current literature, the successful application of various organocatalysts and metal catalysts for the synthesis of the core quinazolinone scaffold from unsubstituted isatoic anhydride suggests that these catalytic systems are viable and warrant further investigation for their applicability to fluorinated analogues. Researchers are encouraged to consider the specific requirements of their target molecule, including desired yield, reaction time, and environmental impact, when selecting a catalytic system.

References

Validating the Structure of 7-Fluoro-Quinazolinone Derivatives by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. 7-Fluoro-quinazolinone derivatives are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including as intermediates in the synthesis of pharmacologically active molecules.

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule. This guide provides a comparative overview of the structural validation of several 7-fluoro-quinazolinone derivatives using single-crystal X-ray diffraction data. The presented data is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for three distinct 7-fluoro-quinazolinone derivatives, offering a quantitative comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 7-Fluoro-Quinazolinone Derivatives

Parameter2,4-Dichloro-7-fluoroquinazoline[1]4-[(7-Fluoro-quinazolin-4-yl)-oxy]aniline[2][3]7-Fluoro-6-nitroquinazolin-4(3H)-one[4]
Chemical Formula C₈H₃Cl₂FN₂C₁₄H₁₀FN₃OC₈H₄FN₃O₃
Formula Weight ( g/mol ) 217.02255.25209.14
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbca
Unit Cell Dimensions
a (Å)3.8257 (3)8.0210 (16)5.6360 (11)
b (Å)15.0664 (9)8.3370 (17)8.409 (2)
c (Å)14.3453 (6)17.562 (4)8.674 (2)
α (°)909079.38 (3)
β (°)95.102 (5)9089.23 (3)
γ (°)909083.83 (3)
Volume (ų) 823.59 (9)1174.4 (4)401.70 (16)
Z 442
Temperature (K) 293293293
Radiation Mo KαMo KαMo Kα
Final R indices [I > 2σ(I)] R₁ = 0.038R₁ = 0.045Not explicitly stated
wR (all data) wR₂ = 0.095wR₂ = 0.110Not explicitly stated

Table 2: Key Molecular Geometry and Interaction Parameters

Feature2,4-Dichloro-7-fluoroquinazoline[1]4-[(7-Fluoro-quinazolin-4-yl)-oxy]aniline[2][3]7-Fluoro-6-nitroquinazolin-4(3H)-one[4]
Planarity Molecule is essentially planar, with a maximum deviation of 0.018 (2) Å.Bicyclic quinazoline system is effectively planar, with a mean deviation from planarity of 0.0140 (3) Å.Quinazolinone moiety is essentially planar with a maximum deviation of 0.0538 (14) Å for the oxygen atom.
Key Dihedral Angle Not applicableThe dihedral angle between the quinazoline system and the adjacent benzene ring is 85.73 (9)°.The nitro group is twisted from the mean-plane of the quinazolinone ring by 12.0 (3)°.
Intermolecular Interactions π–π stacking is observed between parallel quinazoline moieties of adjacent molecules, with a centroid–centroid distance of 3.8476 (14) Å.Two intermolecular N—H⋯N hydrogen bonds contribute to the stability of the crystal structure. A weak π–π stacking interaction is also observed (centroid–centroid distance = 3.902 (2) Å).The crystal structure is stabilized by intermolecular N—H⋯O, C—H⋯N and C—H⋯O hydrogen bonds.

Experimental Protocols

The structural validation of these derivatives follows a standardized workflow for single-crystal X-ray diffraction.

Synthesis and Crystallization:

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one: This compound was prepared by adding 7-fluoroquinazolin-4(3H)-one to a mixture of concentrated H₂SO₄ and fuming HNO₃, followed by heating.[4] Crystals suitable for X-ray diffraction were obtained by recrystallization from acetic acid.[4]

  • For other derivatives, specific synthesis routes are cited in the respective publications.[1][2][3] The general principle involves synthesizing the target molecule and then growing single crystals of sufficient quality, often through slow evaporation of a suitable solvent.

Data Collection:

  • A suitable single crystal is mounted on a diffractometer.

  • 2,4-Dichloro-7-fluoroquinazoline: Data was collected on an Agilent Xcalibur Eos diffractometer.[1]

  • 4-[(7-Fluoro-quinazolin-4-yl)-oxy]aniline: An Enraf–Nonius CAD-4 diffractometer was used for data collection.[3]

  • The crystal is cooled (often to 100 K or maintained at room temperature, e.g., 293 K) and irradiated with monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å).

  • A series of diffraction patterns are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The initial crystal structure is solved using direct methods (e.g., with software like SHELXS97).[3]

  • The atomic positions and displacement parameters are then refined using full-matrix least-squares on F² (e.g., with software like SHELXL97).[3]

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final model is validated by checking metrics such as R-factors, goodness-of-fit, and residual electron density.

Workflow for X-ray Crystallographic Structure Validation

The process from a synthesized compound to a validated crystal structure can be visualized as a clear, sequential workflow.

G cluster_0 Synthesis & Crystallization cluster_1 X-ray Diffraction cluster_2 Structure Determination Synthesis Chemical Synthesis of 7-Fluoro-Quinazolinone Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Model Validation & CIF File Generation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Validated Structure

Caption: Workflow for the structural validation of a chemical compound via single-crystal X-ray crystallography.

References

The Impact of 7-Fluoro Substitution on Heterocyclic HCV Polymerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. In the context of Hepatitis C Virus (HCV) drug discovery, the introduction of a fluorine atom at the 7-position of various heterocyclic scaffolds has been explored to improve the potency of non-structural protein 5B (NS5B) polymerase inhibitors. This guide provides a comparative analysis of 7-fluoro substituted heterocycles and their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

Quantitative Analysis of Inhibitory Potency

The following tables summarize the structure-activity relationship (SAR) for different heterocyclic classes, highlighting the impact of fluorine substitution on their inhibitory activity against HCV NS5B polymerase and viral replication.

Table 1: Comparative Activity of Benzofuran Derivatives

While a direct comparative table for a series of 7-fluoro substituted benzofurans was not available in the reviewed literature, a study on 2-benzofuranyl derivatives demonstrated a notable increase in potency with the introduction of a fluorine atom.

Compound IDR Group (Position 4 of 2-benzofuranyl)Ki (nM)IC50 (µM)
4 H183-
5 F880.43

Data sourced from a study on the structure-activity relationship of benzofuran derivatives. The addition of a fluorine atom at position 4 of the 2-benzofuranyl moiety resulted in a more than two-fold increase in inhibitory potency (Ki)[1].

Table 2: Comparative Activity of Indole-Based Inhibitors

Extensive SAR studies on indole-based HCV polymerase inhibitors have shown that fluoro substitutions on the N-1 benzyl group can enhance potency.

Compound IDN-1 SubstitutionNS5B IC50 (µM)Replicon EC50 (µM)
Lead Compound 2 Benzyl--
Optimized Compound 56 2,5-difluorobenzyl0.0080.02

Further optimization of a lead compound with a 2,5-difluorobenzyl group at the N-1 position, along with other modifications, led to the identification of compound 56 with significantly improved enzymatic and cell-based potency.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the efficacy of these HCV polymerase inhibitors are provided below.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Scintillation Proximity Assay)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified recombinant HCV NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound.

Materials:

  • Purified recombinant HCV NS5B polymerase (genotype 1b)

  • Biotinylated RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(U))

  • Radionuclide-labeled UTP (e.g., [³H]UTP)

  • Unlabeled NTPs (ATP, CTP, GTP, UTP)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.5 U/µL RNase inhibitor)

  • Stop solution (e.g., 100 mM EDTA)

  • 96-well or 384-well microplates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, biotinylated RNA template, RNA primer, unlabeled NTPs, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the HCV NS5B polymerase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 2 hours) to allow for RNA synthesis.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • SPA Bead Addition: Add the streptavidin-coated SPA beads to each well. The biotinylated RNA template, along with the newly synthesized radiolabeled RNA strand, will bind to the beads.

  • Signal Detection: When the radiolabeled UTP is incorporated into the new RNA strand in close proximity to the scintillant in the SPA beads, it excites the beads to emit light. Measure the light emission using a scintillation counter.

  • Data Analysis: The amount of light emitted is proportional to the amount of RNA synthesis. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based HCV Replicon Assay (Luciferase Reporter)

This assay measures the ability of a compound to inhibit HCV RNA replication within a cellular context.

Objective: To determine the 50% effective concentration (EC50) of the test compound.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene (e.g., firefly or Renilla luciferase).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and a selection agent like G418).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

  • Reagents for a cytotoxicity assay (e.g., MTS or CellTiter-Glo).

Procedure:

  • Cell Plating: Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

  • Compound Addition: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV replicon RNA.

  • Cytotoxicity Assay: In a parallel plate, treat the replicon cells with the same concentrations of the test compounds and assess cell viability using a standard cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) can be calculated as the ratio of CC50 to EC50.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate key processes in the discovery and mechanism of action of HCV NS5B polymerase inhibitors.

Inhibition_Mechanism cluster_polymerase HCV NS5B Polymerase Active_Site Active Site (Palm Domain) RNA_Synthesis RNA Synthesis Active_Site->RNA_Synthesis Catalyzes Inhibition Inhibition of Replication Active_Site->Inhibition Allosteric_Site Allosteric Site (Thumb or Palm) Allosteric_Site->Active_Site Induces Conformational Change NTPs Natural Nucleoside Triphosphates (NTPs) NTPs->Active_Site Binds RNA_Template Viral RNA Template RNA_Template->Active_Site Binds NNI Non-Nucleoside Inhibitor (e.g., 7-Fluoro-Heterocycle) NNI->Allosteric_Site Binds

Caption: Mechanism of non-nucleoside inhibitor action on HCV NS5B polymerase.

Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (Biochemical Assay, e.g., RdRp SPA) Start->HTS Hit_ID Hit Identification (Compounds with >50% inhibition) HTS->Hit_ID Hit_ID->HTS Inactive Compounds (Discard) Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Cell_Assay Cell-Based Replicon Assay (EC50 & CC50 Determination) Dose_Response->Cell_Assay SAR Structure-Activity Relationship (SAR) & Lead Optimization (e.g., 7-Fluoro Substitution) Cell_Assay->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: General workflow for the screening and identification of HCV NS5B polymerase inhibitors.

References

A Comparative Analysis of the Antimicrobial Spectrum of 7-Fluoro-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the antimicrobial potential of 7-fluoro-benzoxazine derivatives reveals a promising, yet underexplored, class of compounds. While comprehensive comparative studies on a series of 7-fluoro-benzoxazine analogs are limited in publicly available literature, existing research on fluorinated benzoxazines and related structures provides valuable insights into their antimicrobial spectrum and structure-activity relationships.

The incorporation of a fluorine atom at the 7-position of the benzoxazine scaffold is a strategic modification, given the known impact of fluorine on the metabolic stability and electronic properties of bioactive molecules. This guide synthesizes the available data on the antimicrobial activity of these and related compounds, offering a comparative perspective for researchers in drug discovery.

Quantitative Antimicrobial Spectrum: A Comparative Overview

Compound Class/DerivativeMicroorganismGram StainMIC (µg/mL)
Benzoxazine Sulfonamide Derivatives
Compound 1aStaphylococcus aureusPositive31.25
Bacillus subtilisPositive62.5
Escherichia coliNegative62.5
Pseudomonas aeruginosaNegative62.5
Aspergillus nigerFungi31.25
Candida albicansFungi62.5
Compound 1bStaphylococcus aureusPositive31.25
Bacillus subtilisPositive31.25
Escherichia coliNegative62.5
Pseudomonas aeruginosaNegative62.5
Aspergillus nigerFungi31.25
Candida albicansFungi31.25
Fluorine-Containing Benzoxazinyl-Oxazolidinones
Compound 21Mycobacterium tuberculosis H37RvN/A0.25-0.50
Drug-Resistant M. tuberculosisN/A0.25-0.50
Fluoroquinolone (Balofloxacin - contains a 7-fluoro-benzoxazine-like moiety)
BalofloxacinMethicillin-Resistant S. aureus (MRSA)Positive0.0195-0.039
Pseudomonas aeruginosaNegative0.039-0.078

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental protocols.

Structure-Activity Relationship Insights

The antimicrobial activity of benzoxazine derivatives is influenced by the nature and position of substituents on the benzoxazine ring system. While specific data on a wide range of 7-fluoro derivatives is scarce, some general trends can be inferred from related compounds:

  • Impact of Fluorine Substitution : The presence of a fluorine atom can significantly modulate the biological activity of a molecule. In a study on benzoxazinyl-oxazolidinones, it was observed that fluorine substitution on the benzene ring of the benzoxazine moiety led to a reduction in activity against certain Gram-positive pathogens. However, the potent activity of fluoroquinolone antibiotics like Balofloxacin, which contain a 7-fluoro-benzoxazine-like fused ring system, demonstrates that this substitution is compatible with strong antibacterial efficacy, particularly against resistant strains like MRSA.[1]

  • Role of Other Substituents : The antimicrobial spectrum is also heavily dependent on other functional groups attached to the benzoxazine core. For instance, the addition of sulfonamide moieties has been shown to confer broad-spectrum antibacterial and antifungal activity.[2]

Experimental Protocols

The determination of the antimicrobial spectrum of novel compounds relies on standardized in vitro assays. The most common method for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted and utilized technique for determining the MIC of an antimicrobial agent against bacteria and fungi.

  • Preparation of Antimicrobial Agent : A stock solution of the test compound (e.g., a 7-fluoro-benzoxazine derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions : Two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation : The test microorganism is cultured overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation : Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no inoculum), are also included. The plates are then incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Data Interpretation : Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow start Start: Test Compound (7-Fluoro-Benzoxazine Derivative) stock_solution Prepare Stock Solution in a suitable solvent (e.g., DMSO) start->stock_solution serial_dilution Perform 2-Fold Serial Dilutions in 96-well plate with growth medium stock_solution->serial_dilution inoculation Inoculate Microtiter Plate with microbial suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate Plate (e.g., 37°C for 24 hours) inoculation->incubation read_results Read Results and Determine MIC incubation->read_results end End: MIC Value (Lowest concentration with no visible growth) read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Look at Benzoxazine Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Consequently, it is a key target for anticancer drug development. The benzoxazine scaffold has emerged as a promising starting point for the design of potent and selective PI3K inhibitors. For instance, a novel series of 4-phenyl-2H-benzo[b][2][3]oxazin-3(4H)-one derivatives has been developed, yielding a pan-class I PI3K/mTOR dual inhibitor, compound 8d-1 , with a remarkable IC50 of 0.63 nM against PI3Kα. Notably, it was reported that in a wide panel of protein kinase assays, no off-target interactions were identified for this compound, suggesting a high degree of selectivity.[4] Similarly, other studies have explored 2H-benzo[b][2][3]oxazin-3(4H)-one and 2H-benzo[b][2][3]oxazine scaffolds to develop potent PI3Kα inhibitors.[5]

To provide a quantitative perspective on kinase inhibitor selectivity, this guide presents a comparison with two well-characterized clinical-stage PI3K/mTOR inhibitors: Pictilisib (GDC-0941) and Omipalisib (GSK2126458) .

Comparative Analysis of Kinase Inhibitor Selectivity

The following table summarizes the inhibitory activities of Pictilisib and Omipalisib against the Class I PI3K isoforms and mTOR. This data provides a benchmark for the level of potency and selectivity that can be achieved and serves as a reference for the evaluation of novel inhibitors like those derived from the benzoxazine scaffold.

CompoundTargetIC50 / Ki (nM)Selectivity ProfileReference
Pictilisib (GDC-0941) PI3Kα3Potent inhibitor of PI3Kα and PI3Kδ. Modest selectivity against p110β (11-fold) and p110γ (25-fold).[6]
PI3Kβ33[7]
PI3Kδ3[6]
PI3Kγ75[7]
mTOR-193-fold less active against mTOR compared to p110α.[7]
Omipalisib (GSK2126458) PI3Kα0.019 (Ki)Highly potent pan-PI3K and mTOR inhibitor.[2]
PI3Kβ0.13 (Ki)[2]
PI3Kδ0.024 (Ki)[2]
PI3Kγ0.06 (Ki)[2]
mTORC10.18 (Ki)Excellent selectivity over a large panel of protein kinases.[2][8]
mTORC20.3 (Ki)[2]

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below are generalized methodologies for key experiments in kinase inhibitor profiling.

Kinase Selectivity Profiling (KINOMEscan® Assay)

The KINOMEscan® platform is a widely used competition binding assay for profiling kinase inhibitors against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.[9][10]

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag.

  • Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated in solution with the tagged kinase and the immobilized ligand.

  • Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of bead-bound kinase is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are reported as the percentage of the control (DMSO vehicle) signal. A lower percentage indicates stronger inhibition. These values can be used to calculate dissociation constants (Kd) or selectivity scores.

PI3K Enzyme Activity Assay (HTRF)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method to measure the activity of PI3K enzymes. The assay detects the product of the kinase reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Methodology:

  • Reaction Setup: The PI3K enzyme, the substrate (PIP2), and the test compound at various concentrations are incubated in a microplate well in the presence of ATP.

  • Detection: After the kinase reaction, a detection mixture containing a biotinylated PIP3-binding protein and a fluorophore-labeled anti-tag antibody (e.g., europium cryptate-labeled anti-GST) is added.

  • Signal Measurement: The plate is incubated to allow for binding, and the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of PIP3 produced.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Visualizing Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) p70S6K p70S6K mTORC1->p70S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Promotes EIF4EBP1->CellGrowth Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Kinase_Inhibitor_Screening_Workflow cluster_preparation Assay Preparation cluster_screening Screening & Data Acquisition cluster_analysis Data Analysis & Validation CompoundLibrary Compound Library (e.g., Benzoxazine Derivatives) PrimaryScreen Primary Screen (Single Concentration) CompoundLibrary->PrimaryScreen KinasePanel Kinase Panel (e.g., KINOMEscan) KinasePanel->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50/Kd Determination) SelectivityProfiling Selectivity Profiling (Comparison across kinases) DoseResponse->SelectivityProfiling HitIdentification->DoseResponse CellularAssays Cell-Based Assays (Target Engagement & Phenotype) SelectivityProfiling->CellularAssays LeadCandidate Lead Candidate CellularAssays->LeadCandidate

Caption: A typical workflow for kinase inhibitor screening.

References

Safety Operating Guide

7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione proper disposal procedures

Proper Disposal Procedures for 7-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione

For Immediate Reference: Treat 7-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione as a halogenated organic hazardous waste. Segregate from non-halogenated waste streams. Adhere strictly to your institution's hazardous waste disposal protocols and all local, state, and federal regulations.

This document provides comprehensive guidance on the safe and compliant disposal of 7-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione, catering to researchers, scientists, and drug development professionals. The following procedures are designed to minimize risks and ensure environmental protection.

Hazard Identification and Precautionary Measures

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or fumes.[3]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

Segregation and Waste Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.[1][4]

  • Designated Waste Container: Collect waste 7-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione in a dedicated, properly labeled hazardous waste container.[4][5] This container should be specifically designated for "Halogenated Organic Waste."[4][5]

  • Incompatible Materials: Do not mix this compound with incompatible waste streams. Keep halogenated solvents separate from:

    • Non-halogenated solvents.[6][7]

    • Acids and bases.[4]

    • Oxidizing agents.[7]

    • Heavy metals.[6][7]

  • Container Type: Use a chemically compatible container with a secure, leak-proof closure.[1] Plastic containers are often preferred for storing waste materials.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the waste, don all required PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Waste Transfer: Carefully transfer the waste 7-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione (solid or in solution) into the designated "Halogenated Organic Waste" container. Perform this transfer within a chemical fume hood to minimize inhalation exposure.

  • Container Labeling: Ensure the waste container is accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "7-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The relevant hazard pictograms (e.g., toxic, irritant).

  • Container Sealing: Securely close the container lid when not actively adding waste to prevent the release of vapors.[5][6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should be well-ventilated and have secondary containment to manage potential spills.[1]

  • Disposal Request: Once the container is full or reaches the institutional time limit for storage, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8] Follow your institution's specific procedures for requesting a waste pickup.

Decontamination and Spill Management

  • Empty Containers: Any container that has held 7-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione should be treated as hazardous waste unless properly decontaminated. For acutely hazardous waste, this typically involves triple rinsing with a suitable solvent.[2][9] The rinsate must be collected and disposed of as hazardous waste.[9]

  • Spill Cleanup: In the event of a spill, treat all cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste.[2] Contain the spill, absorb the material with an inert absorbent, and place it in a sealed, labeled container for disposal.[6] For large spills, evacuate the area and contact your institution's emergency response team.[5]

Quantitative Data for Hazardous Waste Storage

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations such as the Resource Conservation and Recovery Act (RCRA).[1] Always confirm your institution's specific limits.

Waste CategoryMaximum Volume in Satellite Accumulation Area
Hazardous Waste 55 gallons
Acutely Hazardous Waste 1 quart of liquid or 1 kilogram of solid

Note: These are general guidelines. Consult your institution's EHS department for specific storage limits and timeframes.[2][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 7-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione.

GstartStart: Generation of7-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione WasteppeStep 1: Don Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppesegregateStep 2: Identify asHalogenated Organic Wasteppe->segregatecontainerStep 3: Select a Labeled,Compatible 'Halogenated Waste' Containersegregate->containertransferStep 4: Transfer Waste in aChemical Fume Hoodcontainer->transfersealStep 5: Securely Seal ContainerWhen Not in Usetransfer->sealspillSpill Occurstransfer->spillstorageStep 6: Store in DesignatedSatellite Accumulation Area withSecondary Containmentseal->storagepickupStep 7: Arrange for Pickup byEHS or Licensed Contractorstorage->pickupendEnd: Compliant Disposalpickup->endspill_cleanupTreat Spill Debris asHalogenated Hazardous Wastespill->spill_cleanup Follow Spill Protocolspill_cleanup->container

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.